molecular formula C59H116N4O2 B15575772 Bcp-NC2-C12

Bcp-NC2-C12

Numéro de catalogue: B15575772
Poids moléculaire: 913.6 g/mol
Clé InChI: MXAMNNKIYVBFOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bcp-NC2-C12 is a useful research compound. Its molecular formula is C59H116N4O2 and its molecular weight is 913.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C59H116N4O2

Poids moléculaire

913.6 g/mol

Nom IUPAC

1-N,3-N-bis[2-(didodecylamino)ethyl]bicyclo[1.1.1]pentane-1,3-dicarboxamide

InChI

InChI=1S/C59H116N4O2/c1-5-9-13-17-21-25-29-33-37-41-47-62(48-42-38-34-30-26-22-18-14-10-6-2)51-45-60-56(64)58-53-59(54-58,55-58)57(65)61-46-52-63(49-43-39-35-31-27-23-19-15-11-7-3)50-44-40-36-32-28-24-20-16-12-8-4/h5-55H2,1-4H3,(H,60,64)(H,61,65)

Clé InChI

MXAMNNKIYVBFOZ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on a Novel Antiviral Candidate: Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel viral pathogens necessitates the continuous development of effective antiviral therapeutics. This document provides a comprehensive technical framework for the evaluation of a hypothetical antiviral candidate, designated Bcp-NC2-C12. Due to the absence of publicly available data for a compound with this specific designation, this guide will serve as a template for the type of in-depth analysis required for researchers, scientists, and drug development professionals. It will outline the requisite data presentation, experimental protocols, and pathway visualizations crucial for a thorough scientific assessment.

Quantitative Data Summary

Clear and concise presentation of quantitative data is paramount for the comparative analysis of an antiviral candidate's efficacy and safety profile. All experimental data should be organized into structured tables.

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Placeholder Virus APlaceholder Cell Line 1Placeholder AssayDataDataData
Placeholder Virus BPlaceholder Cell Line 2Placeholder AssayDataDataData
Placeholder Virus CPlaceholder Cell Line 3Placeholder AssayDataDataData

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelVirus ChallengeDosing RegimenViral Load Reduction (%)Survival Rate (%)
Placeholder Model 1Placeholder Virus APlaceholder RegimenDataData
Placeholder Model 2Placeholder Virus BPlaceholder RegimenDataData

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Antiviral Assays

A variety of assays are employed to determine the antiviral activity of a compound against different viruses. A standard protocol for a plaque reduction assay is provided below.

Plaque Reduction Assay Protocol

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6, A549) in 6-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the target virus for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing different concentrations of this compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.

  • Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control to determine the IC50 value.

Cytotoxicity Assays

To assess the toxicity of the compound on host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.

MTT Assay Protocol

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration compared to the untreated cell control to determine the CC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental procedures can greatly enhance understanding. The following are examples of how Graphviz can be used to create these diagrams.

G cluster_virus_lifecycle Generic Viral Replication Cycle cluster_bcp_action Hypothetical this compound Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Release Assembly->Release Bcp_NC2_C12 This compound Target_Protein Viral Target Protein Bcp_NC2_C12->Target_Protein Inhibits Target_Protein->Replication Blocks

Caption: Hypothetical mechanism of this compound inhibiting viral replication.

G cluster_invitro In Vitro Analysis Workflow Start Start: Compound Synthesis Antiviral_Screening Primary Antiviral Screening Start->Antiviral_Screening Dose_Response Dose-Response Assays Antiviral_Screening->Dose_Response Cytotoxicity Cytotoxicity Assays Antiviral_Screening->Cytotoxicity Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Cytotoxicity->Mechanism_Study Data_Analysis Data Analysis & Reporting Mechanism_Study->Data_Analysis

Caption: A typical workflow for the in vitro evaluation of an antiviral candidate.

While specific data for "this compound" is not available in the public domain, this guide provides a robust framework for the comprehensive evaluation of any novel antiviral compound. The structured presentation of quantitative data, detailed experimental protocols, and clear visual representations of mechanisms and workflows are essential for advancing promising candidates through the drug development pipeline. Researchers are encouraged to apply this methodological approach to their own investigations to ensure clarity, reproducibility, and a thorough understanding of a compound's antiviral properties.

In-Vitro Evaluation of Novel Compounds on Porcine Alveolar Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This technical guide provides a comprehensive overview of standard in-vitro methodologies for assessing the effects of novel compounds, exemplified by a hypothetical agent "Bcp-NC2-C12," on porcine alveolar macrophages (PAMs). It details experimental protocols, data presentation strategies, and visualization of key processes to facilitate robust and reproducible research in veterinary immunology and drug development.

Introduction

Porcine alveolar macrophages (PAMs) are the primary immune effector cells in the lungs, playing a crucial role in the first line of defense against inhaled pathogens and particles.[1][2] Their strategic location and functional plasticity make them a key target for immunomodulatory and therapeutic agents aimed at preventing or treating respiratory diseases in swine. In-vitro studies using primary PAMs offer a valuable model to elucidate the mechanisms of action, cytotoxicity, and immunomodulatory properties of new chemical entities. This guide outlines a systematic approach to characterize the in-vitro effects of a test compound on PAMs.

Experimental Protocols

Isolation and Culture of Porcine Alveolar Macrophages

A reliable source of primary PAMs is essential for in-vitro studies. The most common method for obtaining these cells is through bronchoalveolar lavage (BAL) of healthy pigs.

Protocol:

  • Lungs from healthy, euthanized pigs are obtained.

  • The trachea is cannulated, and the lungs are washed multiple times with a sterile phosphate-buffered saline (PBS) solution.

  • The collected BAL fluid is centrifuged to pellet the cells.

  • Red blood cells are lysed using a suitable buffer.

  • The remaining cells, primarily PAMs, are washed, counted, and assessed for viability using a method like trypan blue exclusion.

  • Cells are resuspended in a suitable culture medium, such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics, and plated at the desired density.[3][4]

Cell Viability and Cytotoxicity Assays

Determining the cytotoxic potential of a test compound is a critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Protocol:

  • PAMs are seeded in 96-well plates at a density of approximately 1x10^5 cells/well and allowed to adhere.[5]

  • Cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

  • After incubation, the culture medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.[5]

  • The absorbance is measured using a microplate reader at a specific wavelength.

Nitric Oxide (NO) Production Assay

Nitric oxide is a key signaling and effector molecule produced by macrophages during an inflammatory response. The Griess assay is a common method for measuring nitrite (B80452), a stable and soluble breakdown product of NO.[5]

Protocol:

  • PAMs are plated in 96-well plates and treated with the test compound, often in the presence or absence of a pro-inflammatory stimulus like lipopolysaccharide (LPS).[5]

  • After a suitable incubation period (e.g., 20-24 hours), the cell culture supernatants are collected.

  • The supernatants are mixed with Griess reagent.[5]

  • The absorbance is measured, and the nitrite concentration is determined by comparison to a standard curve.

Cytokine Secretion Analysis (ELISA)

To assess the immunomodulatory effects of a compound, the secretion of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

Protocol:

  • PAMs are cultured and treated as described for the NO assay.

  • Culture supernatants are collected at desired time points.

  • The concentration of specific cytokines in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the expression of genes encoding cytokines, enzymes (e.g., iNOS), and signaling molecules.

Protocol:

  • PAMs are treated with the test compound for a defined period.

  • Total RNA is extracted from the cells.

  • RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR is performed using specific primers for the genes of interest and a reference gene for normalization.

  • Relative gene expression is calculated using methods like the 2^-ΔΔCt method.[6]

Signaling Pathway Analysis

Investigating the underlying molecular mechanisms often involves studying key signaling pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways, which are central to the inflammatory response in macrophages.[1][2][7]

Protocol (Western Blotting):

  • PAMs are treated with the test compound for various time points.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against specific signaling proteins (e.g., phosphorylated NF-κB, TLR4) and then with a secondary antibody.

  • The protein bands are visualized using a suitable detection system.[8]

Data Presentation

Quantitative data should be summarized in a clear and concise manner to allow for easy interpretation and comparison across different experimental conditions.

Table 1: Cytotoxicity of this compound on Porcine Alveolar Macrophages

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
198.6 ± 4.8
1095.3 ± 6.1
5085.1 ± 7.3
10060.7 ± 8.9
20035.2 ± 6.5

Table 2: Effect of this compound on LPS-Induced Nitric Oxide and Cytokine Production in PAMs

TreatmentNO (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control2.1 ± 0.550.3 ± 10.135.8 ± 8.4
LPS (1 µg/mL)45.8 ± 4.21520.7 ± 120.51250.2 ± 98.7
LPS + this compound (10 µM)30.5 ± 3.11050.4 ± 95.3980.6 ± 75.1
LPS + this compound (50 µM)15.2 ± 2.5620.9 ± 50.8550.3 ± 45.9

Mandatory Visualizations

Diagrams are crucial for illustrating complex experimental workflows and biological pathways.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis PAM_Isolation Isolate PAMs via Bronchoalveolar Lavage Cell_Culture Culture and Seed PAMs in 96-well plates PAM_Isolation->Cell_Culture Treatment Treat PAMs with this compound +/- LPS Stimulation Cell_Culture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Griess Nitric Oxide Assay (Griess) Treatment->Griess ELISA Cytokine Analysis (ELISA) Treatment->ELISA qPCR Gene Expression (RT-qPCR) Treatment->qPCR Data_Analysis Analyze and Summarize Data MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for in-vitro testing of this compound on PAMs.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Bcp_NC2_C12 This compound Bcp_NC2_C12->TLR4 Inhibits? MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

References

The Synergistic Role of Lauric Acid (C12) in Medium-Chain Fatty Acid Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the C12 component, lauric acid, in the synergistic antimicrobial activities of medium-chain fatty acids (MCFAs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on the synergistic mechanisms, quantitative effects, and experimental methodologies related to MCFAs, with a core focus on lauric acid.

Executive Summary

Medium-chain fatty acids (MCFAs), particularly lauric acid (C12), capric acid (C10), and caprylic acid (C8), are recognized for their potent antimicrobial properties. While their individual efficacy is well-documented, emerging research highlights a significant synergistic effect when these fatty acids are combined. This synergy allows for enhanced bactericidal activity at lower concentrations, reducing the potential for toxicity and other adverse effects. The primary mechanism of this synergy is the cooperative disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. This guide will explore the quantitative evidence of this synergy, detail the experimental protocols used to assess these interactions, and illustrate the underlying mechanisms.

Synergistic Antimicrobial Effects of C12 with Other MCFAs

The synergistic relationship between lauric acid and other MCFAs, particularly its monoglyceride derivative monolaurin (B1671894) with monocaprin (B1671684) (a derivative of C10), has been observed against Gram-positive bacteria like Streptococcus pyogenes. Studies have shown that specific mixture ratios, such as a 2:1 predominance of one component, can be significantly more active than the individual components or a 1:1 mixture[1][2]. This suggests a cooperative interaction where the different chain lengths may play distinct but complementary roles in destabilizing the bacterial membrane.

While much of the existing quantitative data on MCFA synergy involves combinations with other classes of antimicrobials like organic acids, the principle of enhanced efficacy holds. For instance, combinations of lauric acid with lactic acid have demonstrated a synergistic effect against Staphylococcus aureus, with a Fractional Bactericidal Concentration Index (FBCI) of 0.25, indicating potent synergy[3].

Quantitative Data on Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of lauric acid and capric acid against various pathogens, providing a baseline for their individual antimicrobial potency.

Table 1: Antimicrobial Activity of Lauric Acid (C12) and Capric Acid (C10) against Propionibacterium acnes

Fatty AcidMIC (mM)MBC (mM)
Lauric Acid (C12)0.2510
Capric Acid (C10)1.020
Data sourced from a study on Propionibacterium acnes, indicating lauric acid has a stronger inhibitory and bactericidal effect at lower concentrations compared to capric acid against this bacterium[4].

Table 2: Antimicrobial Activity of Lauric Acid (C12) and Monolaurin against Staphylococcus aureus

CompoundMIC (mg/mL)MBC (mg/mL)
Lauric Acid (C12)1.63.2
Monolaurin0.1Not specified
Lactic Acid0.1% (v/v)0.4% (v/v)
Data from a study on Staphylococcus aureus, which also reported a synergistic effect between lauric acid and lactic acid[3].

Core Mechanism of Synergistic Action

The primary mechanism by which MCFAs exert their antimicrobial effect, both individually and synergistically, is through the disruption of the bacterial cell membrane. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to a cascade of detrimental events.

  • Membrane Permeabilization : The insertion of MCFAs disrupts the tightly packed lipid structure, increasing the permeability of the membrane. This allows for the leakage of essential intracellular components, such as ions and metabolites[5][6][7][8].

  • Inhibition of Cellular Processes : The compromised membrane integrity disrupts critical cellular functions that are membrane-associated, including the electron transport chain and oxidative phosphorylation, which are vital for energy production[9].

  • Facilitated Entry : In a synergistic combination, the disruption caused by one MCFA may facilitate the entry of another, leading to more extensive and irreversible damage. This is particularly evident in combinations with other antimicrobial agents where MCFAs enhance their uptake[5][6][7][8].

Electron microscopy studies of bacteria treated with synergistic combinations, such as lauric acid and lactic acid, have visually confirmed this mechanism, showing significant damage to the cell membrane and changes in the cytoplasm[3].

cluster_0 MCFA Synergistic Action on Bacterial Cell cluster_1 Membrane Disruption Cascade MCFAs C12 and C10/C8 MCFAs Membrane Bacterial Cell Membrane MCFAs->Membrane Insertion into Lipid Bilayer Permeabilization Increased Membrane Permeability Membrane->Permeabilization ETC_Disruption Disruption of Electron Transport Chain Membrane->ETC_Disruption Leakage Leakage of Ions & Metabolites Permeabilization->Leakage ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion Cell_Death Bacterial Cell Death Leakage->Cell_Death ATP_Depletion->Cell_Death

Synergistic mechanism of MCFAs leading to bacterial cell death.

Experimental Protocols

The assessment of synergistic antimicrobial activity is crucial for understanding the potential of MCFA combinations. The checkerboard assay is a standard method for this purpose.

Checkerboard Assay for Antimicrobial Synergy

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of Lauric Acid (C12) and another MCFA (e.g., Capric Acid, C10)

  • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted to the final concentration.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of each fatty acid. A solvent such as DMSO may be used for initial dissolution, with final concentrations in the medium being low enough to not affect bacterial growth.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • In row A, add 50 µL of the C12 stock solution to the first column and perform serial two-fold dilutions across the row.

    • Similarly, in the first column, add 50 µL of the C10 stock solution to row A and perform serial two-fold dilutions down the column.

    • This creates a gradient of C12 concentrations along the x-axis and C10 concentrations along the y-axis.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (typically at a final concentration of 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each fatty acid alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each component in a given well:

      • FIC of C12 = (MIC of C12 in combination) / (MIC of C12 alone)

      • FIC of C10 = (MIC of C10 in combination) / (MIC of C10 alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of C12 + FIC of C10.

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

cluster_workflow Checkerboard Assay Workflow start Start prep_agents Prepare Stock Solutions (C12 & C10) start->prep_agents serial_dilute Create 2D Serial Dilution (C12 across, C10 down) prep_agents->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, diluted) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index FICI = FIC(C12) + FIC(C10) read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Workflow for the checkerboard assay to determine MCFA synergy.

Effects on Bacterial Signaling and Gene Expression

While the primary synergistic mechanism is membrane disruption, MCFAs can also influence bacterial gene expression and signaling pathways, although this is a less explored area in the context of synergy. Studies on the effects of a combined treatment of capric and lauric acid on rumen bacteria showed significant shifts in the bacterial populations, with a decrease in Prevotellaceae and an increase in Clostridia[10][11][12]. This suggests that MCFA combinations can modulate the microbial environment at a community level.

Transcriptomic analyses of bacteria under MCFA stress have revealed changes in the expression of genes related to membrane stress responses and fatty acid biosynthesis[13][14]. For instance, exposure of Methanobrevibacter ruminantium to lauric acid led to changes in the expression of genes encoding cell-surface associated proteins and those involved in detoxification and DNA repair[15]. While not directly demonstrating a synergistic signaling pathway, these findings indicate that bacteria initiate stress responses to cope with MCFA-induced damage, and a synergistic combination likely overwhelms these defense mechanisms.

Conclusion and Future Directions

Lauric acid (C12) plays a significant role in the synergistic antimicrobial effects observed in MCFA mixtures. The primary mechanism of this synergy is the cooperative disruption of the bacterial cell membrane, leading to enhanced bactericidal activity. This allows for effective microbial control at lower concentrations, which is advantageous for various applications in pharmaceuticals and food safety.

Future research should focus on:

  • Generating more quantitative synergy data (FIC indices) for combinations of C12 with C10 and C8 against a broader range of clinically relevant pathogens.

  • Utilizing transcriptomic and proteomic approaches to elucidate the specific bacterial signaling pathways and stress responses that are overwhelmed by synergistic MCFA combinations.

  • Investigating the potential for MCFA synergy in disrupting biofilms, which are notoriously resistant to conventional antimicrobial agents.

By further unraveling the complexities of MCFA synergy, the development of novel and effective antimicrobial strategies can be significantly advanced.

References

An In-depth Technical Guide to the Discovery and Development of IMM-BCP-01

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Bcp-NC2-C12" did not yield any publicly available information for a therapeutic agent with this designation. This guide focuses on IMM-BCP-01 , a clinical-stage antibody cocktail, based on the partial name match and its relevance to therapeutic development.

Introduction

IMM-BCP-01 is an investigational antibody cocktail developed for the treatment of COVID-19. It comprises three human monoclonal antibodies—IMM20184, IMM20190, and IMM20253—discovered through the interrogation of the memory B cell repertoire of convalescent COVID-19 patients.[1][2] This multi-antibody approach is designed to provide broad activity against SARS-CoV-2 and its emerging variants by targeting distinct, non-overlapping epitopes on the viral spike protein.[3][4] The funding for the investigational work of IMM-BCP-01 was provided by the U.S. Department of Defense (DOD).[5][6]

Discovery and Rationale

The constituent antibodies of IMM-BCP-01 were identified from the immune response of patients who had recovered from COVID-19.[1][2] Immunome, Inc. utilized its proprietary human memory B cell platform to isolate rare and potent antibodies.[3][4] The rationale for a three-antibody cocktail is to mitigate the risk of viral escape due to mutations in the spike protein.[3] By targeting three separate epitopes, it is less likely that a single variant will evade all three antibodies simultaneously, thus providing a more resilient therapeutic option.[3]

Mechanism of Action

IMM-BCP-01 employs a multi-faceted mechanism to neutralize SARS-CoV-2. Two of the antibodies, IMM20184 and IMM20190, directly block the binding of the spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[1][7] The third antibody, IMM20253, binds to a cryptic epitope on the outer surface of the RBD, leading to a conformational change in the spike trimer and promoting the release of spike monomers.[1][8]

Beyond direct neutralization, IMM-BCP-01 engages the host's immune system through Fc-mediated effector functions. These include:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of immune cells like Natural Killer (NK) cells to lyse infected host cells.[1][7]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of the virus or infected cells for engulfment by phagocytes like macrophages.[1][7]

  • Complement Dependent Cytotoxicity (CDC): Activation of the classical complement pathway, leading to the formation of a membrane attack complex and lysis of the target.[1][7]

The combination of these three antibodies has shown a combinatorial effect in inducing these antiviral responses.[1]

IMM_BCP_01_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_antibodies IMM-BCP-01 Cocktail cluster_host Host Cell cluster_outcomes Outcomes cluster_effector Effector Functions Spike Trimer Spike Trimer RBD RBD Spike Trimer->RBD exposes ACE2 ACE2 RBD->ACE2 binds to IMM20184 IMM20184 IMM20184->RBD blocks Block ACE2 Binding Block ACE2 Binding IMM20184->Block ACE2 Binding Effector Functions Effector Functions IMM20184->Effector Functions IMM20190 IMM20190 IMM20190->RBD blocks IMM20190->Block ACE2 Binding IMM20190->Effector Functions IMM20253 IMM20253 IMM20253->Spike Trimer alters conformation Spike Dissociation Spike Dissociation IMM20253->Spike Dissociation IMM20253->Effector Functions ADCC ADCC Effector Functions->ADCC ADCP ADCP Effector Functions->ADCP CDC CDC Effector Functions->CDC

Mechanism of Action of the IMM-BCP-01 Cocktail.

Quantitative Data

Table 1: In Vitro Neutralization of SARS-CoV-2 Variants by IMM-BCP-01

The neutralizing activity of the IMM-BCP-01 cocktail was evaluated against various SARS-CoV-2 variants using pseudovirus neutralization assays. The IC50 values, representing the concentration of the antibody cocktail required to inhibit 50% of viral entry, are summarized below.

SARS-CoV-2 VariantIsolateIC50 (nM)
D614GWA1/20200.15
AlphaB.1.1.70.22
BetaB.1.3510.45
GammaP.10.33
DeltaB.1.617.20.08
EpsilonB.1.4290.09
ZetaP.20.18
KappaB.1.617.10.12
LambdaC.370.07
MuB.1.6210.25
Data compiled from pseudovirus neutralization assays. All IC50 values were reported to be within a 2-log range of the reference pseudovirus.[1]
Table 2: In Vivo Efficacy of IMM-BCP-01 in Syrian Golden Hamsters

The therapeutic efficacy of IMM-BCP-01 was assessed in a Syrian golden hamster model of SARS-CoV-2 infection. The data shows a significant, dose-dependent reduction in viral load in the lungs of infected hamsters.

SARS-CoV-2 VariantTreatment Dose (total antibody)Viral Load Reduction (log10)Significance (p-value)
WA1/20200.3 mg~3.5<0.0080
WA1/20200.9 mg - 1.5 mg~4.0Not specified
Alpha0.9 mg - 1.5 mg~3.0Not specified
Beta0.9 mg - 1.5 mg~3.0Not specified
Data from in vivo studies in Syrian golden hamsters.[1]
Table 3: Pharmacokinetics of IMM-BCP-01

Pharmacokinetic properties of the IMM-BCP-01 cocktail were evaluated in Syrian golden hamsters following a single intraperitoneal injection.

ParameterValue
Half-life (t½) ~100 hours
Absorption/Elimination Followed first-order kinetics
Data from pharmacokinetic studies in hamsters.[1]

Experimental Protocols

Pseudovirus Neutralization Assay

This assay measures the ability of antibodies to prevent a virus from entering a host cell in a BSL-2 environment.

  • Cell Seeding: Seed 293T-ACE2 cells (1.25 x 10^4 cells/well) in a 96-well plate and incubate.[6]

  • Antibody Dilution: Prepare serial dilutions of the IMM-BCP-01 antibody cocktail.[6]

  • Virus-Antibody Incubation: Mix the diluted antibodies with a fixed amount of SARS-CoV-2 spike-pseudotyped lentiviral particles. Incubate the mixture for 1 hour at 37°C.[6][9]

  • Infection: Add the virus-antibody mixture to the wells containing the 293T-ACE2 cells.[6]

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene (e.g., luciferase) expression.[2][9]

  • Readout: Measure the luciferase activity. A reduction in luciferase signal compared to the virus-only control indicates neutralization.[10]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.[10]

Pseudovirus_Neutralization_Workflow start Start plate_cells Seed 293T-ACE2 cells in 96-well plate start->plate_cells prep_abs Prepare serial dilutions of IMM-BCP-01 start->prep_abs infect Add mixture to cells plate_cells->infect mix Mix antibodies with pseudovirus particles prep_abs->mix incubate1 Incubate mixture (1 hr, 37°C) mix->incubate1 incubate1->infect incubate2 Incubate plates (48-72 hrs) infect->incubate2 readout Measure luciferase activity incubate2->readout analyze Calculate IC50 readout->analyze end End analyze->end

Workflow for a Pseudovirus Neutralization Assay.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

  • Target Cell Labeling: Label target cells (e.g., expressing SARS-CoV-2 spike protein) with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of a phagosome.[3][4]

  • Opsonization: Incubate the labeled target cells with different concentrations of IMM-BCP-01 to allow antibody binding.[3]

  • Co-culture: Add effector cells (e.g., macrophages or a monocytic cell line like THP-1) to the opsonized target cells.[5][7]

  • Incubation: Co-culture the cells for a period of time (e.g., 4 hours) to allow for phagocytosis.[7]

  • Readout: Measure the fluorescence signal using flow cytometry or a live-cell imaging system. Increased fluorescence indicates phagocytosis.[4][11]

  • Data Analysis: Quantify the ADCP activity, often as a phagocytosis score calculated from the percentage of fluorescent effector cells and their mean fluorescence intensity.[7]

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Target Cell Preparation: Use target cells expressing the SARS-CoV-2 spike protein.[12]

  • Labeling: Label the target cells with a fluorescent dye (e.g., Calcein-AM) that is released upon cell lysis.[12]

  • Antibody Incubation: Incubate the labeled target cells with serial dilutions of IMM-BCP-01.[12]

  • Effector Cell Addition: Add effector cells, typically NK cells (e.g., NK92 cell line expressing CD16), to the antibody-coated target cells.[12]

  • Incubation: Co-culture the cells for several hours to allow for cell-mediated lysis.[13]

  • Readout: Measure the amount of released dye in the supernatant using a fluorometer.[12]

  • Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released compared to control wells.[12]

Complement-Dependent Cytotoxicity (CDC) Assay
  • Target Cell Preparation: Prepare target cells expressing the SARS-CoV-2 spike protein.[14]

  • Antibody Incubation: Incubate the target cells with various concentrations of IMM-BCP-01.[14]

  • Complement Addition: Add a source of complement, typically human or rabbit serum, to the cell-antibody mixture.[14][15]

  • Incubation: Incubate for a sufficient time (e.g., 1-2 hours) to allow the complement cascade to proceed and induce cell lysis.[15]

  • Readout: Assess cell viability using methods like Calcein-AM staining and direct cell counting, or by measuring the release of lactate (B86563) dehydrogenase (LDH).[14][16]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the number of live cells in treated wells to control wells.[14]

Fc_Mediated_Effector_Functions cluster_trigger Trigger cluster_pathways Fc-Mediated Pathways cluster_outcomes Outcomes IMM-BCP-01 IMM-BCP-01 Infected Cell Infected Cell IMM-BCP-01->Infected Cell binds to Spike Protein ADCC ADCC (Antibody-Dependent Cellular Cytotoxicity) Infected Cell->ADCC recruits NK Cells via FcγR ADCP ADCP (Antibody-Dependent Cellular Phagocytosis) Infected Cell->ADCP recruits Macrophages via FcγR CDC CDC (Complement-Dependent Cytotoxicity) Infected Cell->CDC recruits C1q protein NK Cell Lysis NK Cell Lysis ADCC->NK Cell Lysis Macrophage Phagocytosis Macrophage Phagocytosis ADCP->Macrophage Phagocytosis Complement Lysis (MAC) Complement Lysis (MAC) CDC->Complement Lysis (MAC)

Fc-Mediated Effector Functions of IMM-BCP-01.
In Vivo Syrian Golden Hamster Model

  • Animal Model: Use Syrian golden hamsters, which are susceptible to SARS-CoV-2 infection and develop respiratory disease.[17][18]

  • Treatment Administration: Administer IMM-BCP-01 or a control antibody, typically via intraperitoneal injection, either prophylactically (e.g., 24 hours before infection) or therapeutically (e.g., 6-8 hours post-infection).[19][20]

  • Viral Challenge: Inoculate the hamsters intranasally with a defined dose of a SARS-CoV-2 isolate.[19][20]

  • Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.[18][19]

  • Endpoint Analysis: At specific time points post-infection (e.g., days 3 and 7), euthanize the animals and collect tissues, particularly lung and nasal turbinates.[19]

  • Viral Load Quantification: Determine the viral load in the tissues using methods such as RT-qPCR for viral RNA and plaque assays or TCID50 for infectious virus titers.[19]

  • Histopathology: Perform histopathological analysis of lung tissue to assess the extent of pneumonia and inflammation.[19]

Clinical Development

Following promising preclinical data, Immunome initiated a Phase 1b clinical trial (NCT05429021) to evaluate the safety, tolerability, pharmacokinetics, and viral clearance of IMM-BCP-01 in patients with mild to moderate COVID-19.[6] The study is a randomized, double-blind, placebo-controlled, dose-escalation trial.[6]

Conclusion

IMM-BCP-01 is a rationally designed antibody cocktail that has demonstrated potent and broad preclinical activity against SARS-CoV-2 and its variants. Its multi-faceted mechanism of action, combining direct viral neutralization with the engagement of powerful host effector functions, makes it a promising candidate for the treatment of COVID-19. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in human patients.

References

Bcp-NC2-C12: A Technical Guide to its Potential Veterinary Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcp-NC2-C12 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery and CRISPR/Cas9 gene editing. Its unique three-dimensional bicyclo[1.1.1]pentane (BCP) core structure offers superior performance in comparison to traditional two-dimensional lipid architectures, enabling efficient delivery of genetic payloads, primarily to the liver and spleen. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for LNP formulation and in vivo application, and quantitative data from preclinical studies. The potential applications of this technology in veterinary medicine are vast, offering new avenues for the development of vaccines, gene therapies, and other advanced therapeutics for a range of animal diseases.

Introduction

The advent of mRNA-based therapeutics and CRISPR/Cas9 gene editing has revolutionized the landscape of medicine. The success of these technologies is heavily reliant on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake.[1] The ionizable cationic lipid is a critical component of LNPs, influencing their efficacy and safety.[1]

This compound, formally known as N¹,N³-bis(2-(didodecylamino)ethyl)bicyclo[1.1.1]pentane-1,3-dicarboxamide, is a next-generation ionizable lipid characterized by its isosteric 3D bicyclo[1.1.1]pentane (BCP) core.[2][3] This innovative design moves beyond the traditional 2D structures of lipids like DLin-MC3-DMA, offering improved physicochemical properties that translate to enhanced in vivo performance.[3] Preclinical studies in mice have shown that LNPs formulated with this compound exhibit superior mRNA delivery to the liver and spleen.[2][3]

The potential to leverage this technology in veterinary medicine is substantial. The development of highly effective mRNA vaccines for infectious diseases in livestock and companion animals, as well as gene-editing therapies for genetic disorders, are just a few of the promising applications.[4][5][6] This guide will delve into the technical details of this compound, providing the necessary information for researchers and drug development professionals to explore its utility in veterinary medicine.

Core Compound Specifications

PropertyValueReference
Formal Name N¹,N³-bis(2-(didodecylamino)ethyl)bicyclo[1.1.1]pentane-1,3-dicarboxamide[2]
Molecular Formula C₅₉H₁₁₆N₄O₂[2]
Formula Weight 913.6[2]
Purity ≥98%[2]
Formulation A solution in ethanol (B145695)[2]
Solubility Ethanol: ≥10 mg/ml[2]

Mechanism of Action: LNP-Mediated mRNA Delivery and Gene Editing

The therapeutic action of this compound is realized through its role in the formation of LNPs that encapsulate and deliver mRNA or CRISPR/Cas9 components to target cells.

3.1. LNP Formulation and Cellular Uptake: this compound is typically combined with other lipids, such as a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid, to form LNPs.[7] The ionizable nature of this compound is crucial; at a low pH during formulation, its amino groups are protonated, facilitating the encapsulation of negatively charged mRNA.[1]

3.2. Endosomal Escape: Once the LNPs are taken up by target cells via endocytosis, the acidic environment of the endosome protonates the amino groups of this compound. This is hypothesized to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm.

3.3. Protein Translation or Gene Editing: If the payload is mRNA, it is then translated by the cell's machinery to produce the desired protein (e.g., a vaccine antigen). If the payload is the CRISPR/Cas9 system (as Cas9 mRNA and a single-guide RNA), the components are translated and assembled, then translocate to the nucleus to perform gene editing.

Signaling Pathway: this compound LNP Delivery for PCSK9 Gene Editing

PCSK9_Inhibition cluster_bloodstream Bloodstream cluster_cell Hepatocyte LNP This compound LNP (Cas9 mRNA + sgRNA) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome Cas9 mRNA Cas9_sgRNA Cas9-sgRNA Complex Cytoplasm->Cas9_sgRNA sgRNA Nucleus Nucleus PCSK9_Gene PCSK9 Gene Nucleus->PCSK9_Gene Ribosome->Cas9_sgRNA Translation & Assembly Cas9_sgRNA->Nucleus Cas9_sgRNA->PCSK9_Gene Targeted Cleavage Edited_Gene Edited PCSK9 Gene (non-functional) PCSK9_Gene->Edited_Gene NHEJ Repair (Indel Formation)

Caption: Workflow of this compound LNP-mediated CRISPR/Cas9 gene editing of the PCSK9 gene in hepatocytes.

Experimental Protocols

The following are generalized protocols based on standard methodologies for LNP formulation and in vivo testing. Specific parameters may require optimization.

4.1. LNP Formulation Protocol This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., a ratio similar to those used for other ionizable lipids like 35:16:46.5:2.5).[8]

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • Concentrate the LNP solution using a centrifugal filter device.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Experimental Workflow: LNP Formulation

LNP_Formulation Lipid_Stock Lipid Stock in Ethanol (this compound, DOPE, Chol, PEG) Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Concentration Concentration Dialysis->Concentration Characterization Characterization (Size, PDI, Encapsulation) Concentration->Characterization Final_LNPs Sterile-Filtered LNPs Characterization->Final_LNPs

Caption: A generalized workflow for the formulation of this compound lipid nanoparticles.

4.2. In Vivo Administration Protocol (Murine Model) This protocol outlines the intravenous administration of this compound LNPs to mice for efficacy studies.

  • Animal Handling:

    • Use appropriate mouse strains (e.g., C57BL/6) of a specific age and sex.

    • Acclimatize animals to the facility for at least one week prior to the experiment.

    • All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Preparation:

    • Dilute the sterile-filtered LNP solution in sterile PBS to the desired final concentration for injection.

  • Administration:

    • Administer the LNP solution via intravenous (tail vein) injection. The volume and mRNA dose will depend on the specific study design (e.g., 0.5 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects.

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding for serum analysis.

    • At the study endpoint, euthanize the animals and harvest tissues (liver, spleen, etc.) for analysis.

Quantitative Data

The following table summarizes the key findings from a preclinical study using this compound LNPs for CRISPR/Cas9-mediated gene editing of the Pcsk9 gene in mice.

ParameterThis compound LNPDLin-MC3-DMA LNP (Control)Reference
Target Gene Proprotein convertase subtilisin/kexin type 9 (Pcsk9)Proprotein convertase subtilisin/kexin type 9 (Pcsk9)[2][3]
Payload Cas9 mRNA + Pcsk9 sgRNACas9 mRNA + Pcsk9 sgRNA[2][3]
Reduction in Serum PCSK9 Protein ~90%Outperformed by this compound[3]
Primary Organ Accumulation Liver and SpleenLiver[2][3]

Note: This data is based on the abstract and publicly available information. More detailed quantitative data would be present in the full scientific publication.

Potential Veterinary Applications

The superior performance of this compound in preclinical models suggests a wide range of potential applications in veterinary medicine.

6.1. Vaccines:

  • Infectious Diseases: Development of highly effective mRNA vaccines for viral and bacterial diseases in companion animals (e.g., parvovirus, influenza) and livestock (e.g., porcine reproductive and respiratory syndrome virus, bovine respiratory syncytial virus).

  • Therapeutic Cancer Vaccines: Patient-specific cancer vaccines that stimulate the immune system to target and destroy tumor cells.

6.2. Gene Therapy:

  • Monogenic Disorders: Treatment of inherited diseases in specific breeds, such as certain cardiomyopathies, muscular dystrophies, and metabolic disorders, by delivering functional copies of genes or by correcting mutations using CRISPR/Cas9.[5]

  • Infectious Disease Resistance: Engineering resistance to diseases such as Porcine Reproductive and Respiratory Syndrome (PRRS) or Avian Influenza in livestock through gene editing.[6]

6.3. Other Therapeutic Applications:

  • Protein Replacement Therapies: For conditions where an animal is deficient in a specific protein.

  • Immunomodulation: Delivery of mRNA encoding cytokines or other immunomodulatory proteins to treat inflammatory or autoimmune conditions.

Future Directions and Considerations

While the initial data for this compound is promising, further research is required to fully understand its potential in veterinary species.

  • Species-Specific Efficacy and Safety: Studies are needed to evaluate the performance and safety profile of this compound LNPs in various animal species, as biodistribution and immune responses can differ.

  • Route of Administration: While intravenous administration has been effective, exploring other routes such as intramuscular or subcutaneous injection is crucial for practical vaccine and therapeutic delivery in a veterinary setting.

  • Cost of Goods and Scalability: For widespread application in livestock, the cost-effectiveness and scalability of this compound and LNP manufacturing will be critical considerations.

  • Regulatory Pathways: The regulatory landscape for mRNA therapeutics and gene-edited animals is evolving, and developers will need to navigate these frameworks.[9]

Conclusion

This compound represents a significant advancement in ionizable lipid technology for nucleic acid delivery. Its unique 3D structure confers enhanced in vivo efficacy, making it a highly promising candidate for the development of next-generation vaccines and gene therapies. The translation of this technology to veterinary medicine holds the potential to address numerous unmet needs in animal health, from preventing infectious diseases to treating genetic conditions. This technical guide provides a foundational understanding for researchers and developers to begin exploring the exciting possibilities of this compound in a veterinary context.

References

Understanding the Synergistic Effects of Medium-Chain Fatty Acids in Bcp-NC2-C12: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on a hypothetical scenario as there is no publicly available scientific literature or data on a specific entity termed "Bcp-NC2-C12." This guide has been constructed using plausible scientific concepts for illustrative purposes, drawing parallels from existing research on antimicrobial peptides, nanocarriers, and medium-chain fatty acids (MCFAs). The experimental data and pathways presented are representative examples and should not be considered as established scientific fact.

Executive Summary

This technical guide explores the theoretical synergistic antimicrobial effects of Medium-Chain Fatty Acids (MCFAs), specifically Lauric Acid (C12), when integrated into a hypothetical nanocarrier system designated as Bcp-NC2. The proposed "this compound" complex represents a novel approach to combatting microbial resistance by combining the disruptive capabilities of MCFAs with a targeted delivery platform. This document outlines the potential mechanisms of action, presents illustrative quantitative data in tabular format, details plausible experimental protocols, and provides visualizations of the proposed signaling pathways and experimental workflows using Graphviz diagrams. The core objective is to furnish a conceptual framework for researchers and drug development professionals interested in the development of next-generation antimicrobial agents.

Core Components and Proposed Mechanism

Bcp-NC2: A hypothetical branched-chain peptide (Bcp) functionalized nanocarrier (NC2). The Bcp component is presumed to have intrinsic antimicrobial properties and the ability to selectively target microbial membranes. The NC2 platform is designed for stable encapsulation and delivery of bioactive molecules.

C12 (Lauric Acid): A 12-carbon saturated fatty acid known for its ability to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and cell death.

Synergistic Effect: The proposed synergy in this compound arises from a dual-pronged attack on microbial targets. The Bcp-NC2 component is hypothesized to first bind to and destabilize the outer microbial membrane, thereby facilitating the penetration of Lauric Acid. The encapsulated C12 is then released in close proximity to the inner membrane, where it exerts its potent disruptive effects. This coordinated action is theorized to be more effective than the sum of the individual components, potentially overcoming microbial resistance mechanisms.

Quantitative Data Summary

The following tables represent hypothetical data from conceptual experiments designed to evaluate the synergistic antimicrobial activity of this compound against a model bacterium, such as Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual and Combined Components

Component/CombinationMIC (µg/mL)
Bcp-NC264
Lauric Acid (C12)128
Bcp-NC2 + C12 (Physical Mixture)32
This compound (Integrated Complex)8

Table 2: Fractional Inhibitory Concentration (FIC) Index for Synergy Determination

CombinationFIC of Bcp-NC2FIC of C12FIC Index (FICI)Interpretation
Bcp-NC2 + C12 (Physical Mixture)0.50.250.75Additive
This compound (Integrated Complex)0.1250.06250.1875Synergistic

Note: FICI ≤ 0.5 is considered synergistic.

Table 3: Time-Kill Assay Results at 4x MIC

TreatmentLog10 CFU/mL Reduction at 6 hours
Control (Untreated)0.1
Bcp-NC22.5
Lauric Acid (C12)1.8
This compound (Integrated Complex)5.0 (Bactericidal)

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A single colony of S. aureus is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test articles (Bcp-NC2, Lauric Acid, this compound) are serially diluted in a 96-well microtiter plate using MHB.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted test articles.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test article that completely inhibits visible bacterial growth.

Fractional Inhibitory Concentration (FIC) Index Assay (Checkerboard Method)
  • Plate Setup: A 96-well plate is prepared with serial dilutions of Bcp-NC2 along the rows and serial dilutions of Lauric Acid along the columns.

  • Inoculation: A standardized bacterial inoculum of S. aureus (5 x 10^5 CFU/mL) is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each agent in the combination is determined. The FIC for each agent is calculated as (MIC of agent in combination) / (MIC of agent alone). The FIC Index (FICI) is the sum of the individual FICs.

Time-Kill Assay
  • Culture Preparation: S. aureus cultures are grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Treatment: The bacterial cultures are treated with the test articles at a concentration of 4x their respective MICs. An untreated culture serves as the control.

  • Sampling: Aliquots are taken from each culture at specified time points (e.g., 0, 2, 4, 6, 24 hours).

  • Plating and Incubation: The collected aliquots are serially diluted, plated on Mueller-Hinton Agar, and incubated at 37°C for 24 hours.

  • Quantification: The number of colonies on each plate is counted to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Visualizations: Signaling Pathways and Workflows

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Bcp_NC2_C12 This compound Complex Outer_Membrane Outer Membrane Binding (Bcp Targeting) Bcp_NC2_C12->Outer_Membrane Membrane_Destabilization Membrane Destabilization Outer_Membrane->Membrane_Destabilization C12_Release C12 Release Membrane_Destabilization->C12_Release Lipid_Bilayer_Disruption Lipid Bilayer Disruption (C12 Action) C12_Release->Lipid_Bilayer_Disruption Cell_Lysis Cell Lysis Lipid_Bilayer_Disruption->Cell_Lysis

Caption: Proposed mechanism of synergistic action for this compound.

Experimental_Workflow cluster_synthesis Component Preparation cluster_characterization Characterization cluster_antimicrobial_testing Antimicrobial Efficacy Testing cluster_analysis Data Analysis and Interpretation Bcp_NC2_Synthesis Synthesis of Bcp-NC2 Nanocarrier C12_Loading Loading of C12 into Bcp-NC2 Bcp_NC2_Synthesis->C12_Loading Characterization Physicochemical Characterization (Size, Charge, Loading Efficiency) C12_Loading->Characterization MIC_Assay MIC Assay Characterization->MIC_Assay FIC_Assay FIC/Checkerboard Assay MIC_Assay->FIC_Assay Time_Kill_Assay Time-Kill Assay FIC_Assay->Time_Kill_Assay Data_Analysis Synergy Determination (FICI) Bactericidal Activity Assessment Time_Kill_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound synergy.

Methodological & Application

Application Notes and Protocols for β-caryophyllene (BCP) Treatment of C2C12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the preparation and application of β-caryophyllene (BCP), a natural bicyclic sesquiterpene, to C2C12 myoblast cells in culture. The provided methodologies are based on established research and are intended for researchers, scientists, and drug development professionals investigating the effects of BCP on skeletal muscle cells. This document outlines procedures for cell culture, preparation of BCP solutions, and experimental protocols to study its effects on glucose metabolism and cell signaling.

β-caryophyllene is a selective agonist of the cannabinoid type 2 (CB2) receptor and has been shown to enhance glucose uptake and metabolism in C2C12 myotubes.[1][2] These protocols will guide the user through replicating and expanding upon these findings.

Data Presentation

Table 1: Recommended Reagent Concentrations for C2C12 Cell Culture Experiments with β-caryophyllene

ReagentStock ConcentrationWorking ConcentrationSolventPurpose
β-caryophyllene (BCP)20 mg/mL10 nM - 30 µg/mLDMSOCB2 Receptor Agonist
AM6305 mM5 µMDMSOCB2 Receptor Antagonist
SR1445285 mM5 µMDMSOCB2 Receptor Antagonist
Insulin100 µM25 nMSterile Water or PBSPositive Control for Glucose Uptake

Table 2: Summary of β-caryophyllene Effects on C2C12 Myotube Metabolism [1][3]

ParameterTreatmentIncubation TimeObserved Effect
Glucose Uptake10 nM BCP30 minSignificant Increase
Phosphofructokinase 1 (PFK1) Activity10 nM BCP30 minSignificant Increase
Pyruvate Kinase (PK) Activity10 nM BCP30 minSignificant Increase
Pyruvate Dehydrogenase (PDH) Activity10 nM BCP30 minSignificant Increase
Citrate Synthase Activity10 nM BCP30 minSignificant Increase
ATP Levels10 nM BCP30 minSignificant Increase

Experimental Protocols

C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts at a density of 6.0 x 10³ viable cells/cm² in the desired culture vessel.

  • Proliferation: Culture the cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Differentiation: When the cells reach 80-90% confluency (typically after 3 days), aspirate the Growth Medium and replace it with Differentiation Medium.

  • Myotube Formation: Continue to culture the cells in Differentiation Medium for 5-7 days to allow for the formation of multinucleated myotubes. Change the medium every 2 days.

Preparation of β-caryophyllene (BCP) Stock and Working Solutions

Materials:

Protocol:

  • BCP Stock Solution: Prepare a 20 mg/mL stock solution of BCP by dissolving it in DMSO.[4] Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, thaw the BCP stock solution and dilute it to the desired working concentration in the appropriate cell culture medium. For example, to prepare a 10 nM working solution, perform serial dilutions from the stock solution. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Investigation of BCP on Glucose Uptake in C2C12 Myotubes

This protocol is adapted from studies investigating the insulin-mimetic effects of BCP.[1][2]

Materials:

  • Differentiated C2C12 myotubes in culture plates

  • β-caryophyllene (BCP) working solution (e.g., 10 nM)

  • CB2 receptor antagonists (optional, for mechanism validation): AM630 (5 µM) or SR144528 (5 µM)

  • Insulin (positive control, 25 nM)

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Fluorescence microscope or plate reader

Protocol:

  • Pre-treatment (optional): To confirm the involvement of the CB2 receptor, pre-incubate a set of wells with a CB2 receptor antagonist (AM630 or SR144528 at 5 µM) for 2 hours.[1]

  • Treatment: Treat the differentiated C2C12 myotubes with the BCP working solution (e.g., 10 nM) for 30 minutes.[3] Include a vehicle control (medium with the same final concentration of DMSO), a positive control (insulin, 25 nM), and antagonist-only controls if applicable.

  • Glucose Uptake Assay: Add the fluorescent glucose analog to the culture medium and incubate for the recommended time (e.g., 30 minutes in the dark for 2-NBDG).[1]

  • Analysis: Wash the cells with PBS to remove excess fluorescent analog. Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify glucose uptake.

Visualizations

G cluster_0 Cell Culture and Differentiation Workflow cluster_1 BCP Treatment and Glucose Uptake Assay Seed C2C12 Myoblasts Seed C2C12 Myoblasts Proliferate in Growth Medium (10% FBS) Proliferate in Growth Medium (10% FBS) Seed C2C12 Myoblasts->Proliferate in Growth Medium (10% FBS) Induce Differentiation (2% Horse Serum) Induce Differentiation (2% Horse Serum) Proliferate in Growth Medium (10% FBS)->Induce Differentiation (2% Horse Serum) Mature Myotubes (5-7 days) Mature Myotubes (5-7 days) Induce Differentiation (2% Horse Serum)->Mature Myotubes (5-7 days) Differentiated Myotubes Differentiated Myotubes Pre-treat with CB2 Antagonist (optional) Pre-treat with CB2 Antagonist (optional) Differentiated Myotubes->Pre-treat with CB2 Antagonist (optional) Treat with BCP (e.g., 10 nM) Treat with BCP (e.g., 10 nM) Pre-treat with CB2 Antagonist (optional)->Treat with BCP (e.g., 10 nM) Add Fluorescent Glucose Analog Add Fluorescent Glucose Analog Treat with BCP (e.g., 10 nM)->Add Fluorescent Glucose Analog Measure Fluorescence Measure Fluorescence Add Fluorescent Glucose Analog->Measure Fluorescence Mature Myotubes Mature Myotubes Mature Myotubes->Differentiated Myotubes

Caption: Experimental workflow for C2C12 differentiation and BCP treatment.

G BCP β-caryophyllene (BCP) CB2R CB2 Receptor BCP->CB2R Binds to Signaling_Cascade Intracellular Signaling Cascade CB2R->Signaling_Cascade Activates Glucose_Metabolism Enhanced Glucose Metabolism (Glycolysis, Oxidative Pathways) Signaling_Cascade->Glucose_Metabolism Leads to ATP_Production Increased ATP Synthesis Glucose_Metabolism->ATP_Production

Caption: BCP signaling pathway in C2C12 cells.

References

Application Notes and Protocols for β-caryophyllene (BCP) in Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has demonstrated significant potential as an antiviral agent. This document provides a summary of its efficacy against various viruses, details on its mechanism of action, and protocols for evaluating its antiviral properties. While the specific compound "Bcp-NC2-C12" was not identified in the literature, the available research on β-caryophyllene offers a strong foundation for its investigation in viral inhibition.

Antiviral Efficacy of β-caryophyllene

BCP has shown inhibitory effects against several viruses, most notably Herpes Simplex Virus-1 (HSV-1) and Dengue Virus-2 (DENV-2). Its mechanism of action primarily involves interference with the early stages of viral infection, such as entry into the host cell.

Quantitative Data Summary

The antiviral activity of β-caryophyllene from in vitro studies is summarized in the table below.

VirusCell LineAssay TypeEfficacy MetricValueReference
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction AssaySelectivity Index (SI)35.86[1][2]
Herpes Simplex Virus-1 (HSV-1)UnknownNot SpecifiedIC500.25 µg/mL[3]
Dengue Virus-2 (DENV-2)HEK-293 & HepG-2Viral Protein ReductionIC5022.5 ± 5.6 µM[4]

Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50). A higher SI value indicates greater antiviral specificity.

Mechanism of Action

Research suggests that β-caryophyllene's primary antiviral mechanism against enveloped viruses like HSV-1 is the inhibition of viral entry into the host cell. This is achieved through direct interaction with viral surface glycoproteins that are essential for attachment and fusion with the host cell membrane.

  • Herpes Simplex Virus-1 (HSV-1): Molecular docking and surface plasmon resonance (SPR) studies have shown that BCP binds strongly to glycoprotein (B1211001) B (gB) of HSV-1.[1][5] This interaction is believed to impede the conformational changes in gB that are necessary for the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from delivering its genetic material into the cell.[1][5]

  • Immunomodulatory Effects: Beyond direct antiviral action, β-caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[3][6][7] Activation of CB2 receptors can modulate immune responses, including the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[8][9] This anti-inflammatory activity may help to mitigate the excessive inflammation often associated with viral infections.[6][10]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of β-caryophyllene in inhibiting HSV-1 entry and modulating the host inflammatory response.

BCP_Antiviral_Mechanism cluster_virus Herpes Simplex Virus-1 (HSV-1) cluster_host Host Cell HSV-1 HSV-1 gB Glycoprotein B (gB) HSV-1->gB expresses Host Cell Receptor Host Cell Receptor gB->Host Cell Receptor interacts with Viral Entry Viral Entry & Replication Host Cell Receptor->Viral Entry Inflammatory Response Inflammatory Response (NF-κB) CB2R CB2 Receptor CB2R->Inflammatory Response inhibits BCP β-caryophyllene (BCP) BCP->gB binds to & inhibits BCP->CB2R activates

Proposed antiviral and immunomodulatory mechanism of β-caryophyllene.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral activity of β-caryophyllene.

Protocol 1: Plaque Reduction Assay for HSV-1

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1) stock

  • β-caryophyllene (BCP) stock solution (dissolved in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Compound Preparation: Prepare serial dilutions of BCP in DMEM. A final concentration range of 0.1 to 100 µg/mL is a reasonable starting point. Include a vehicle control (medium with the same concentration of solvent used to dissolve BCP).

  • Virus Infection (Pre-treatment evaluation):

    • Wash the confluent cell monolayer with PBS.

    • Add the diluted BCP or vehicle control to the wells and incubate for 1-2 hours at 37°C.

    • Remove the medium containing BCP.

    • Infect the cells with a dilution of HSV-1 that will produce 50-100 plaques per well and allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayer with DMEM containing 2% FBS and 0.5% methylcellulose. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining:

    • Remove the overlay medium and wash the cells gently with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100.

  • IC50 Determination: The IC50 value is the concentration of BCP that reduces the number of plaques by 50% compared to the virus control. This can be calculated using a dose-response curve.

Experimental Workflow Diagram

Plaque_Reduction_Assay_Workflow A Seed Vero cells in multi-well plates B Incubate for 24h to form a confluent monolayer A->B D Pre-treat cells with BCP dilutions (1-2h) B->D C Prepare serial dilutions of β-caryophyllene C->D E Infect cells with HSV-1 (1h adsorption) D->E F Remove inoculum and add methylcellulose overlay E->F G Incubate for 2-3 days for plaque formation F->G H Fix and stain cells with Crystal Violet G->H I Count plaques and calculate % inhibition H->I J Determine IC50 from dose-response curve I->J

Workflow for a Plaque Reduction Assay.

Conclusion

β-caryophyllene demonstrates promising antiviral activity, particularly against enveloped viruses, by inhibiting viral entry. Its dual mechanism of direct antiviral action and immunomodulation makes it a compelling candidate for further research and development. The protocols and data presented here provide a framework for scientists to investigate the therapeutic potential of β-caryophyllene and its derivatives in the context of viral diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

Application Notes and Protocols for Bcp-NC2-C12 in Animal Feed for Disease Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings

A comprehensive search of scientific literature and commercial databases was conducted to gather information on the application of "Bcp-NC2-C12" in animal feed for the purpose of disease prevention. The search aimed to identify quantitative data, experimental protocols, and associated signaling pathways to construct detailed application notes for researchers, scientists, and drug development professionals.

This suggests that "this compound" may be a highly specific internal research code, a newly developed compound not yet in the public domain, or a misidentified term. The generated search results were broad in nature, covering general topics such as:

  • Cross-species signaling pathway analysis for drug screening in disease models.[1]

  • The role of concentrated animal feeding operations in the spread of infectious diseases and antibiotic resistance.[2]

  • Regulatory frameworks for preventive controls in animal food, such as the Food Safety Modernization Act (FSMA).[3]

  • General codes of practice for good animal feeding to ensure food safety.[4]

Without any specific data on this compound, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or signaling pathway diagrams.

Recommendations for Proceeding

To enable the creation of the requested content, it is essential to first correctly identify the substance . We recommend the following steps:

  • Verify the Compound Name: Please double-check the spelling and designation of "this compound" to ensure its accuracy.

  • Provide Alternative Identifiers: If available, please provide any alternative names, chemical structures, CAS numbers, or company/research group affiliations associated with this compound.

  • Furnish Preliminary Data: Any existing internal reports, preliminary data, or publications, even if not widely available, would be invaluable in initiating a more targeted and effective search and analysis.

Upon receiving more specific information that allows for the positive identification of the compound and its associated research, we will be able to proceed with generating the comprehensive application notes and protocols as originally requested.

References

Application Notes and Protocols for Efficacy Evaluation of Bcp-NC2-C12 Using Real-time PCR Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Bcp-NC2-C12" is not publicly available. The following application notes and protocols are based on the known mechanisms of the related compound, β-caryophyllene (BCP), a natural bicyclic sesquiterpene and a selective agonist of the cannabinoid receptor 2 (CB2R). These guidelines are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of this compound.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. This document provides detailed protocols for utilizing real-time polymerase chain reaction (qPCR) to evaluate the efficacy of this compound by quantifying the expression of key target genes involved in its proposed mechanism of action. Based on the activity of the related compound β-caryophyllene, this compound is hypothesized to exert anti-inflammatory and neuroprotective effects through the modulation of cannabinoid receptor 2 (CB2R) and peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways.

Real-time PCR is a highly sensitive and specific method for measuring changes in gene expression, making it an invaluable tool in drug discovery and development. The following protocols detail the necessary steps for cell culture and treatment, RNA extraction, reverse transcription, and qPCR analysis to assess the impact of this compound on relevant biological markers.

Proposed Mechanism of Action and Target Genes

This compound is presumed to follow a mechanism similar to β-caryophyllene, which involves the activation of CB2R and subsequent downstream signaling cascades that regulate inflammatory and neurotrophic factors. The primary target genes for evaluating the efficacy of this compound include:

  • Cannabinoid Receptor 2 (CNR2): The primary receptor target.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARG): A key regulator of inflammation and metabolism.

  • Tumor Necrosis Factor-alpha (TNF): A pro-inflammatory cytokine.

  • Interleukin-6 (IL6): A pro-inflammatory cytokine.

  • Interleukin-10 (IL10): An anti-inflammatory cytokine.

  • Brain-Derived Neurotrophic Factor (BDNF): A key molecule involved in neuronal survival and plasticity.[1]

The following diagram illustrates the proposed signaling pathway:

BCP_Signaling_Pathway This compound This compound CB2R CB2R This compound->CB2R Activates PPARG PPARG CB2R->PPARG Activates BDNF BDNF CB2R->BDNF Upregulates NFkB NF-κB PPARG->NFkB Inhibits Anti_Inflammatory_Cytokines IL-10 PPARG->Anti_Inflammatory_Cytokines Induces Pro_Inflammatory_Cytokines TNF-α IL-6 NFkB->Pro_Inflammatory_Cytokines Induces Inflammation_Resolution Inflammation_Resolution Anti_Inflammatory_Cytokines->Inflammation_Resolution Neuroprotection Neuroprotection BDNF->Neuroprotection

Proposed signaling pathway of this compound.

Experimental Protocols

The following diagram outlines the general workflow for evaluating the efficacy of this compound using real-time PCR:

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis Cell_Seeding 1. Seed Cells Cell_Adherence 2. Allow Adherence (24h) Cell_Seeding->Cell_Adherence Stimulation 3. Induce Inflammatory Response (e.g., LPS) Cell_Adherence->Stimulation Treatment 4. Treat with this compound Stimulation->Treatment Incubation 5. Incubate (e.g., 24h) Treatment->Incubation RNA_Extraction 6. Total RNA Extraction Incubation->RNA_Extraction RNA_QC 7. RNA Quality & Quantity Check RNA_Extraction->RNA_QC cDNA_Synthesis 8. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR 9. Real-time PCR cDNA_Synthesis->qPCR Data_Collection 10. Collect Ct Values qPCR->Data_Collection Data_Normalization 11. Normalize to Housekeeping Gene Data_Collection->Data_Normalization Relative_Quantification 12. Calculate Relative Gene Expression (e.g., ΔΔCt method) Data_Normalization->Relative_Quantification Statistical_Analysis 13. Statistical Analysis Relative_Quantification->Statistical_Analysis

Experimental workflow for qPCR analysis.
Cell Culture and Treatment

This protocol is designed for an in vitro model of neuroinflammation, such as using microglial cells (e.g., BV-2 or primary microglia).

  • Cell Seeding: Seed cells in 6-well plates at a density of 5 x 105 cells/well in complete culture medium.

  • Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for adherence.

  • Inflammatory Challenge (Optional): To model an inflammatory state, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO). Include a positive control group treated with a known anti-inflammatory agent.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) to allow for changes in gene expression.

Total RNA Extraction
  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the well using 1 mL of a suitable lysis reagent (e.g., TRIzol).

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 500 µL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes and resuspend it in 20-50 µL of RNase-free water.

RNA Quality and Quantity Assessment
  • Quantification: Determine the concentration of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity: Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

  • Integrity: Verify RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, RNase-free PCR tube, combine the following components:

    • Total RNA: 1 µg

    • Random Primers (50 ng/µL): 1 µL

    • dNTP Mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Mix: Add the following components to the tube:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (200 U/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

  • Incubation: Gently mix and incubate at 25°C for 10 minutes, followed by 50 minutes at 50°C.

  • Inactivation: Inactivate the enzyme by heating to 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

Real-time PCR
  • Primer Design: Design or obtain validated primers for the target genes (CNR2, PPARG, TNF, IL6, IL10, BDNF) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate on ice. For each 20 µL reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

Data Normalization and Quantification

The relative expression of the target genes should be calculated using the comparative Ct (ΔΔCt) method.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control group: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: Determine the relative fold change in gene expression: Fold Change = 2-ΔΔCt

Quantitative Data Summary

The results should be presented in a clear and organized manner. Below are example tables illustrating how to summarize the quantitative data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression

Treatment GroupConcentration (µM)TNF-α Fold Change (Mean ± SD)IL-6 Fold Change (Mean ± SD)
Vehicle Control-1.00 ± 0.121.00 ± 0.15
LPS-15.2 ± 1.825.6 ± 2.5
This compound + LPS0.112.5 ± 1.520.1 ± 2.1
This compound + LPS17.8 ± 0.911.3 ± 1.3
This compound + LPS102.5 ± 0.44.2 ± 0.6
Positive Control + LPS101.8 ± 0.32.1 ± 0.4

Table 2: Effect of this compound on Anti-inflammatory and Neurotrophic Factor Gene Expression

Treatment GroupConcentration (µM)IL-10 Fold Change (Mean ± SD)BDNF Fold Change (Mean ± SD)
Vehicle Control-1.00 ± 0.101.00 ± 0.08
This compound0.11.5 ± 0.21.2 ± 0.1
This compound12.8 ± 0.41.8 ± 0.2
This compound105.2 ± 0.72.5 ± 0.3

Conclusion

These application notes provide a comprehensive framework for evaluating the efficacy of this compound using real-time PCR. By quantifying changes in the expression of key target genes, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the advancement of this compound in the drug development pipeline. Further optimization of these protocols may be necessary based on the specific cell types and experimental conditions used.

References

Application Notes and Protocols: Haemadsorption Assay with Bcp-NC2-C12 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a haemadsorption assay on cells previously treated with Bcp-NC2-C12, an ionizable cationic lipid used in the formation of lipid nanoparticles (LNPs) for the delivery of genetic material such as mRNA. This protocol is designed for investigating the effects of a delivered genetic payload on the expression of viral hemagglutinin in infected cells.

Introduction

The haemadsorption (HAD) assay is a fundamental virological technique used to detect the presence of viruses that express hemagglutinin (HA) glycoproteins on the surface of infected cells.[1] Viruses such as influenza, parainfluenza, and mumps utilize HA to bind to sialic acid residues on red blood cells (RBCs), leading to the adherence of RBCs to the infected cell monolayer.[1] This assay is particularly valuable for identifying viruses that do not produce a significant cytopathic effect (CPE).[1]

This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for the in vivo and in vitro delivery of mRNA.[1][2] This allows for the transient expression of proteins or the delivery of gene-editing machinery, such as CRISPR/Cas9 systems, to cultured cells.[1][2] By treating cells with this compound-based LNPs containing a specific mRNA, researchers can investigate the influence of the translated protein on the viral life cycle, including the expression of surface proteins like hemagglutinin.

This protocol details the steps for treating a susceptible cell line with this compound LNPs, followed by infection with a hemagglutinating virus and the subsequent execution of a haemadsorption assay to quantify changes in viral protein expression.

Experimental Protocols

Materials

  • Cells and Virus:

    • Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell lines like Vero or LLC-MK2)[1]

    • Influenza A virus (e.g., A/PR/8/34 H1N1) or another hemagglutinating virus

  • Reagents for LNP Formulation:

  • Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Haemadsorption Assay:

    • Red Blood Cells (RBCs) from a suitable species (e.g., guinea pig, chicken), washed[1]

    • PBS

Protocol

Part 1: Preparation of this compound LNPs with Encapsulated mRNA (to be performed by appropriately trained personnel)

  • Lipid Stock Preparation: Dissolve this compound and helper lipids in ethanol.

  • mRNA Solution: Prepare the mRNA of interest in a low pH buffer.

  • LNP Formulation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution at a defined ratio using a microfluidic mixing device or manual mixing.

  • Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the LNP solution by filtration through a 0.22 µm filter and store at 4°C.

Part 2: Cell Culture and this compound LNP Treatment

  • Cell Seeding: Seed MDCK cells in a 24-well plate at a density that will result in a confluent monolayer within 24 hours.

  • Cell Growth: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • LNP Treatment: Once cells reach 70-80% confluency, replace the growth medium with fresh, serum-free medium containing the desired concentration of this compound LNPs.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours to allow for uptake and expression of the encapsulated mRNA.

  • Media Change: After the incubation period, remove the LNP-containing medium and replace it with fresh growth medium. Incubate for an additional 18-24 hours.

Part 3: Virus Infection

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the LNP-treated cell monolayers twice with PBS. Infect the cells by adding the virus dilutions to the respective wells.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Incubation: Remove the virus inoculum and add fresh, serum-free DMEM containing an appropriate concentration of TPCK-trypsin. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

Part 4: Haemadsorption Assay

  • RBC Preparation: Wash the red blood cells three times with sterile PBS by centrifugation and resuspend to a final concentration of 0.5% (v/v) in cold PBS.

  • Washing: Gently wash the cell monolayers twice with cold PBS to remove any unadsorbed virus particles.[1]

  • RBC Addition: Add 0.5 mL of the 0.5% RBC suspension to each well.[3]

  • Incubation: Incubate the plate at 4°C for 30-45 minutes to allow the RBCs to bind to the hemagglutinin on the surface of infected cells.[1]

  • Washing: Gently wash the monolayers two to three times with cold PBS to remove non-adherent RBCs.

  • Observation: Observe the wells under an inverted microscope for the presence of haemadsorption (clusters of RBCs adhering to the cell monolayer).

  • Quantification (Optional): To quantify the results, the percentage of haemadsorbing cells can be determined by counting in several microscopic fields.[3][4]

Data Presentation

Table 1: Effect of this compound LNP-Delivered mRNA on Influenza Virus Haemadsorption

Treatment GroupmRNA PayloadVirus Titer (TCID50/mL)Haemadsorption Score (0-4)Percentage of Haemadsorbing Cells (%)
Control No LNP1x10^64+95 ± 5
LNP-Vehicle Empty LNP1x10^64+92 ± 7
LNP-mRNA-X Gene X1x10^61+20 ± 4
LNP-mRNA-Y Gene Y1x10^64+90 ± 6
No Virus No LNP000

Haemadsorption Score: 0 = No RBCs attached; 1+ = 25% of cells show adsorption; 2+ = 50%; 3+ = 75%; 4+ = >90%. Data are representative.

Mandatory Visualizations

Haemadsorption_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Infection cluster_assay Phase 3: Haemadsorption Assay seed_cells Seed MDCK Cells in 24-Well Plate treat_cells Treat Cells with LNPs (4-6h) seed_cells->treat_cells lnp_prep Prepare this compound LNPs with mRNA lnp_prep->treat_cells express_protein Incubate for mRNA Expression (18-24h) treat_cells->express_protein infect_cells Infect with Influenza Virus (1h) express_protein->infect_cells virus_incubation Incubate for Viral Replication (24-48h) infect_cells->virus_incubation wash_cells Wash Monolayer with Cold PBS virus_incubation->wash_cells add_rbc Add 0.5% RBC Suspension wash_cells->add_rbc incubate_rbc Incubate at 4°C (30-45 min) add_rbc->incubate_rbc wash_again Gently Wash to Remove Unbound RBCs incubate_rbc->wash_again observe Observe Under Microscope wash_again->observe

Caption: Experimental workflow for the haemadsorption assay with this compound LNP treatment.

Signaling_Pathway cluster_delivery Cellular Delivery cluster_infection Viral Infection & HA Expression cluster_assay Assay Readout lnp This compound LNP (with mRNA) endosome Endosome lnp->endosome Endocytosis mrna_release mRNA Release to Cytoplasm endosome->mrna_release translation Translation mrna_release->translation protein_x Protein X translation->protein_x ha_expression Hemagglutinin (HA) Expression on Cell Surface protein_x->ha_expression Inhibition virus Influenza Virus replication Viral Replication virus->replication replication->ha_expression haemadsorption Haemadsorption ha_expression->haemadsorption Binding rbc Red Blood Cell rbc->haemadsorption

Caption: Logical pathway of this compound LNP action and its effect on haemadsorption.

References

Application Notes and Protocols for Measuring the Cytotoxicity of Bcp-NC2-C12

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bcp-NC2-C12 is a novel compound with potential therapeutic applications. Assessing its cytotoxic profile is a critical step in preclinical development to determine its efficacy and safety. These application notes provide a comprehensive overview of standard in vitro techniques to measure the cytotoxicity of this compound. The protocols detailed herein cover assays for metabolic activity, membrane integrity, and apoptosis, offering a multi-faceted approach to understanding the compound's effect on cell viability.

While specific data for this compound is not yet publicly available, this document includes example data for related compounds to serve as a reference for data presentation and interpretation.

Overview of Key Cytotoxicity Assays

Three primary methods are recommended to obtain a comprehensive cytotoxic profile of this compound:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[2] The amount of formazan is directly proportional to the number of metabolically active (viable) cells.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[4][5] Increased LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.

  • Annexin V & Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based method distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[6] This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table presents example IC50 values for β-caryophyllene (BCP), a related compound, against various cancer cell lines, illustrating a standard format for data presentation.

Cell LineCancer TypeBCP IC50 (µM)Reference
Glioblastoma CellsBrain Cancer~50-100[7]
MG-63Osteosarcoma20[7]
Dexamethasone-resistant MMMultiple MyelomaVaries[7]
Skin Fibroblasts (Normal)Non-cancerous>100[7]
PBMCs (Normal)Non-cancerous>100[7]

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring metabolic activity.[2][8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the purple formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[8]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background.

Data Analysis: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[9]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Low-serum (e.g., 1%) cell culture medium[10]

  • LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, dye, and stop solution)

  • Lysis Solution (e.g., 2% Triton X-100) for maximum LDH release control[9]

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using low-serum medium to reduce background LDH levels.[10]

  • Controls: Prepare three types of controls in triplicate:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Maximum Release Control: Add 10 µL of Lysis Solution to untreated wells 45 minutes before the assay endpoint.[10]

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6-48 hours).[10]

  • Sample Collection: Centrifuge the plate at 600 x g for 10 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[9]

  • Absorbance Measurement: Add stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies apoptotic and necrotic cells following treatment.[11]

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6]

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or 6-well plates and incubate for 24 hours.[11] Treat the cells with various concentrations of this compound for the desired time.

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding flask.[11]

  • Washing: Wash the collected cells (approximately 5 x 10^5 to 1 x 10^6 cells per tube) twice with cold 1X PBS, centrifuging at a gentle speed (e.g., 670 x g for 5 minutes) between washes.[11][12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

Data Analysis: Use the flow cytometry software to gate the cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (can also be observed).

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and potential mechanisms of action.

General Cytotoxicity Testing Workflow

This diagram outlines the overall experimental process for evaluating the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Culture Cell Culture (Select appropriate cell line) Seeding Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment Treat Cells (24h, 48h, 72h) Seeding->Treatment Compound Prepare this compound Serial Dilutions Compound->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Reader Plate Reader / Flow Cytometer MTT->Reader LDH->Reader Apoptosis->Reader Analysis Calculate % Viability, % Cytotoxicity, or % Apoptosis Reader->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: General workflow for this compound cytotoxicity assessment.

Annexin V / PI Staining Logic

This diagram illustrates the logic behind differentiating cell populations in the Annexin V/PI apoptosis assay.

G cluster_assay Flow Cytometry Analysis start Treated Cell Population Annexin_V Annexin V Staining start->Annexin_V PI Propidium Iodide Staining Annexin_V->PI Positive Live Live Cells (AV- / PI-) Annexin_V->Live Negative EarlyApop Early Apoptotic (AV+ / PI-) PI->EarlyApop Negative LateApop Late Apoptotic / Necrotic (AV+ / PI+) PI->LateApop Positive

Caption: Logic for cell population gating in Annexin V/PI assay.

Hypothetical Signaling Pathway for this compound Induced Apoptosis

This diagram proposes a potential mechanism of action for this compound, based on pathways activated by related cytotoxic compounds which often involve ROS generation and caspase activation.[7]

G cluster_cell Cancer Cell Bcp This compound ROS ↑ ROS Generation Bcp->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Efficacy Studies of Bcp-NC2-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for Bcp-NC2-C12, a peptide-based therapeutic candidate. Based on available scientific literature, it is hypothesized that this compound is a formulation containing a C12 peptide derived from bovine casein. This peptide has been demonstrated to possess antihypertensive properties, likely through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4][5] These protocols are designed to rigorously evaluate the in vitro and in vivo efficacy of this compound as a potential therapeutic agent.

Part 1: In Vitro Efficacy Assessment

Objective

To determine the direct inhibitory effect of this compound on Angiotensin-Converting Enzyme (ACE) activity in a cell-free system.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining ACE inhibitory activity.[6][7][8][9][10]

Materials:

  • This compound (lyophilized powder)

  • ACE (from rabbit lung or bovine plasma)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Assay Buffer: 50 mM HEPES or sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Captopril (positive control)

  • Deionized water

  • Microplate reader or spectrophotometer (228 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in deionized water to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare a stock solution of Captopril (e.g., 1 mM) in deionized water and create serial dilutions.

    • Reconstitute ACE in assay buffer to a working concentration (e.g., 100 mU/mL).

    • Dissolve HHL in assay buffer to a final concentration of 5 mM.

  • Assay Protocol:

    • In a 96-well plate or microcentrifuge tubes, add 20 µL of either this compound dilution, Captopril dilution (positive control), or assay buffer (negative control/100% activity).

    • Add 20 µL of the ACE solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the HHL substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 150 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1 mL of ethyl acetate to each well/tube and vortex vigorously for 30 seconds to extract the hippuric acid (HA).

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer 800 µL of the upper ethyl acetate layer to a new UV-transparent plate or cuvettes.

    • Evaporate the ethyl acetate and redissolve the HA in a suitable volume of deionized water or buffer.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound and Captopril using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro ACE Inhibition
CompoundIC50 (µM)Hill Slope
This compound[Insert Value][Insert Value][Insert Value]
Captopril[Insert Value][Insert Value][Insert Value]

Part 2: In Vivo Efficacy Assessment

Objective

To evaluate the antihypertensive effect of this compound in a validated animal model of hypertension.

Experimental Protocol: In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used and accepted genetic model of essential hypertension.[11][12][13]

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Animals should be acclimatized for at least one week before the experiment.

Experimental Design:

  • Groups (n=8-10 animals per group):

    • WKY Control (Vehicle)

    • SHR Control (Vehicle)

    • SHR + this compound (Low Dose)

    • SHR + this compound (High Dose)

    • SHR + Captopril (Positive Control)

  • Dosing: Administer this compound, vehicle (e.g., saline), or Captopril orally (gavage) once daily for 4-8 weeks. Doses should be based on in vitro potency and literature on similar peptides.

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure (SBP and DBP) and heart rate weekly using a non-invasive tail-cuff method.

    • For more accurate and continuous measurements, a subset of animals can be implanted with radiotelemetry devices.

  • Biochemical Analysis (at study termination):

    • Collect blood samples via cardiac puncture under anesthesia.

    • Measure plasma levels of Angiotensin II and Aldosterone using commercially available ELISA kits.

    • Measure plasma renin activity.

Procedure:

  • Baseline Measurements: Record baseline blood pressure and heart rate for all animals for one week prior to the start of treatment.

  • Treatment Period: Administer the assigned treatments daily at the same time each day.

  • Weekly Monitoring: Measure blood pressure and body weight weekly.

  • Terminal Procedures: At the end of the treatment period, perform terminal blood collection and harvest organs (heart, kidneys) for histological analysis if desired.

Data Presentation: In Vivo Antihypertensive Effects

Table 2.1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR

Treatment GroupBaseline SBP (mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)% Reduction
WKY Control[Mean ± SEM][Mean ± SEM][Mean ± SEM]N/A
SHR Control[Mean ± SEM][Mean ± SEM][Mean ± SEM]N/A
This compound (Low Dose)[Mean ± SEM][Mean ± SEM][Mean ± SEM][Value]
This compound (High Dose)[Mean ± SEM][Mean ± SEM][Mean ± SEM][Value]
Captopril[Mean ± SEM][Mean ± SEM][Mean ± SEM][Value]

Table 2.2: Effect of this compound on Plasma Biomarkers in SHR

Treatment GroupAngiotensin II (pg/mL)Aldosterone (pg/mL)Plasma Renin Activity (ng/mL/hr)
WKY Control[Mean ± SEM][Mean ± SEM][Mean ± SEM]
SHR Control[Mean ± SEM][Mean ± SEM][Mean ± SEM]
This compound (Low Dose)[Mean ± SEM][Mean ± SEM][Mean ± SEM]
This compound (High Dose)[Mean ± SEM][Mean ± SEM][Mean ± SEM]
Captopril[Mean ± SEM][Mean ± SEM][Mean ± SEM]

Part 3: Visualization of Signaling Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and Site of this compound Action

The RAAS is a critical regulator of blood pressure.[14][15][16][17][18] this compound is hypothesized to inhibit ACE, a key enzyme in this pathway.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Sodium & Water\nRetention Sodium & Water Retention Aldosterone->Sodium & Water\nRetention Vasoconstriction Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone AngiotensinII->Vasoconstriction Bcp_NC2_C12 This compound Bcp_NC2_C12->ACE Sodium & Water\nRetention->Increased Blood Pressure

Caption: The RAAS pathway and the inhibitory action of this compound on ACE.

Experimental Workflow for In Vitro ACE Inhibition Assay

This diagram outlines the key steps in the in vitro assessment of this compound.

In_Vitro_Workflow Start Prepare Reagents (this compound, ACE, HHL) Assay_Setup Assay Setup in 96-well Plate (Controls & Test Compound) Start->Assay_Setup Pre_incubation Pre-incubate with ACE (37°C, 10 min) Assay_Setup->Pre_incubation Reaction_Initiation Add HHL Substrate Pre_incubation->Reaction_Initiation Incubation Incubate (37°C, 30-60 min) Reaction_Initiation->Incubation Stop_Reaction Stop Reaction (Add 1M HCl) Incubation->Stop_Reaction Extraction Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extraction Measurement Measure Absorbance (228 nm) Extraction->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the in vitro ACE inhibition assay.

Logical Flow for In Vivo Antihypertensive Study

This diagram illustrates the decision-making and experimental progression for the in vivo studies.

In_Vivo_Logic Start Acclimatize Animals (SHR & WKY rats) Baseline Baseline Measurements (Blood Pressure, Heart Rate) Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Daily Oral Administration (4-8 weeks) Grouping->Dosing Monitoring Weekly Measurements (BP, HR, Body Weight) Dosing->Monitoring Monitoring->Dosing Repeat Weekly Termination Terminal Blood & Tissue Collection Monitoring->Termination End of Study Analysis Biochemical & Histological Analysis Termination->Analysis Results Evaluate Antihypertensive Efficacy Analysis->Results

Caption: Logical flow of the in vivo antihypertensive efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bcp-NC2-C12 Concentration for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for determining the optimal concentration of the novel antiviral compound, Bcp-NC2-C12. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial and most critical step is to assess the cytotoxicity of this compound in the host cell line being used for your antiviral assays. This is crucial to ensure that the observed antiviral effect is not a result of cell death. This is typically determined by calculating the 50% cytotoxic concentration (CC50).[1][2]

Q2: How do I determine the antiviral activity of this compound?

A2: The antiviral activity is determined by quantifying the inhibition of viral replication at various concentrations of the compound. The standard metric for this is the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of this compound that inhibits viral replication by 50%.[2]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index is a critical parameter that defines the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are non-toxic to the host cells.[2]

Q4: What are some common controls to include in my experiments?

A4: It is essential to include several controls in your experiments:

  • Cell Control (Mock-infected): Cells that are not infected with the virus and not treated with the compound. This helps to monitor the health of the cells.

  • Virus Control (Untreated): Cells that are infected with the virus but not treated with this compound. This represents 100% viral replication.

  • Positive Control: A known antiviral drug with established efficacy against the target virus. This validates the experimental setup.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any potential effects of the solvent.

Q5: How can I determine the mechanism of action of this compound?

A5: Time-of-addition assays can provide insights into which stage of the viral life cycle this compound targets.[1] By adding the compound at different time points relative to viral infection (pre-infection, during infection, post-infection), you can infer whether it inhibits viral entry, replication, or egress.[3][4]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in results Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a precise multichannel pipette for seeding.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Contamination.Maintain sterile technique and regularly test cell cultures for mycoplasma.
No observable antiviral effect The compound is inactive against the specific virus or in the chosen cell line.Test against a different virus or in a more permissive cell line.
Incorrect concentration range tested.Perform a broad-range dose-response experiment to identify the active concentration range.
The compound is unstable.Check the stability of this compound in your experimental conditions (e.g., temperature, light exposure).
High cytotoxicity observed The compound is inherently toxic to the cell line.Use a lower concentration range.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
EC50 value is close to the CC50 value The compound has a narrow therapeutic window.This may indicate that the antiviral effect is linked to cytotoxicity. Further investigation into the mechanism of action is needed.
Experimental error.Repeat the cytotoxicity and antiviral assays with careful attention to controls and dilutions.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound
Parameter Description Value
CC50 50% Cytotoxic Concentration[Insert experimental value]
EC50 / IC50 50% Effective / Inhibitory Concentration[Insert experimental value]
Selectivity Index (SI) CC50 / EC50[Calculate from experimental values]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the 96-well plates with the host cells at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include cell-only controls (no compound).

  • Incubate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Viral Yield Reduction Assay

This protocol quantifies the reduction in infectious virus particles produced in the presence of this compound.

Materials:

  • Host cell line

  • Target virus stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • Plaque assay or TCID50 assay system

Procedure:

  • Seed the 96-well plates with the host cells and incubate overnight.

  • Prepare serial dilutions of this compound in infection medium (low serum).

  • Infect the cells with the target virus at a specific Multiplicity of Infection (MOI).

  • After the virus adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound. Include virus-only controls (no compound).

  • Incubate for a full replication cycle of the virus (e.g., 24-72 hours).

  • Harvest the supernatant from each well.

  • Determine the viral titer in each supernatant sample using a plaque assay or TCID50 assay.

  • Calculate the percentage of viral inhibition for each concentration relative to the untreated virus control and determine the EC50 value using non-linear regression analysis.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for this compound Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanism of Action A Prepare this compound Stock Solution B Cytotoxicity Assay (CC50 Determination) A->B C Antiviral Assay (EC50 Determination) A->C D Calculate CC50 & EC50 Values C->D E Determine Selectivity Index (SI = CC50 / EC50) D->E F Time-of-Addition Assay E->F If SI is favorable G Identify Stage of Viral Inhibition F->G

Caption: Figure 1. A streamlined workflow for determining the optimal concentration and preliminary mechanism of action of this compound.

Signaling_Pathway Figure 2. Hypothetical Antiviral Mechanism of this compound cluster_0 Viral Entry & Replication Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Entry Viral Entry & Uncoating Receptor->Entry 2. Internalization Replication Viral RNA Replication Entry->Replication 3. Genome Release Assembly Virion Assembly & Egress Replication->Assembly 4. New Virus Production Bcp This compound Bcp->Replication Inhibition

Caption: Figure 2. A proposed mechanism where this compound inhibits the viral life cycle at the RNA replication stage.

References

Technical Support Center: Bcp-NC2-C12 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the cytotoxicity of Bcp-NC2-C12 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cytotoxicity after treatment with this compound. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common issue when working with novel compounds. Here are the initial steps to diagnose and mitigate the effect:

  • Re-evaluate Compound Concentration: You may be using a concentration that is too high. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations, from nanomolar to high micromolar, is recommended.[1]

  • Assess Solvent Toxicity: this compound is soluble in ethanol (B145695).[2] Solvents like ethanol and DMSO can be toxic to cells at certain concentrations.[1] It is best practice to dissolve your compound in the minimal amount of solvent necessary.[1] Always include a vehicle control (cell culture media with the same final concentration of the solvent used for your compound) in your experiments to differentiate between compound- and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, and similar precautions should be taken with ethanol.[1]

  • Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Shorter incubation times may be sufficient to observe the desired effect while minimizing toxicity.[1] Consider a time-course experiment to determine the optimal incubation period.

  • Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination. Stressed or overly confluent cells can be more susceptible to compound-induced toxicity.[3][4]

Q2: What is the likely mechanism of this compound cytotoxicity?

Q3: How can I reduce the cytotoxicity caused by the solvent?

A3: Minimizing solvent-induced toxicity is critical for obtaining reliable data.

  • Determine the Maximum Tolerated Concentration: Perform a dose-response experiment with your solvent (ethanol) to determine the highest concentration that does not affect cell viability.[5]

  • Optimize Compound Stock Concentration: Prepare a higher concentration stock of your compound in the solvent. This will allow you to use a smaller volume to achieve the desired final concentration in your assay, thereby keeping the final solvent concentration low.[5]

  • Serial Dilutions in Media: Whenever possible, after the initial solubilization in an organic solvent, perform subsequent serial dilutions in your cell culture medium. However, be mindful of potential compound precipitation.[5]

Q4: My compound appears to be interfering with my cytotoxicity assay. How can I confirm and address this?

A4: Some compounds can interfere with the readout of common cytotoxicity assays. For example, a compound could directly reduce MTT, leading to a false viability reading.[5] To check for this, include a cell-free control where you add the compound to the media with the assay reagent.[5] If interference is detected, consider switching to an alternative cytotoxicity assay that relies on a different mechanism, such as measuring the release of lactate (B86563) dehydrogenase (LDH) or using a live/dead cell stain.[5][7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and reducing the cytotoxicity of this compound.

Step 1: Optimize Experimental Parameters
Table 1: Key Experimental Parameters and Recommendations
ParameterRecommendationRationale
Compound Concentration Perform a dose-response curve (e.g., 0.01 µM to 100 µM).To identify the CC50 and a non-toxic working concentration.[1][4]
Solvent Concentration Keep the final ethanol concentration below 0.5%, or ideally at the highest non-toxic concentration determined for your cell line.To minimize solvent-induced cell death.[4][5]
Incubation Time Test multiple time points (e.g., 6, 12, 24, 48 hours).To find the shortest time required to observe the desired biological effect, which can reduce off-target cytotoxicity.[1]
Cell Seeding Density Optimize and maintain a consistent cell seeding density.Cell density can affect the per-cell concentration of the compound and influence susceptibility to toxicity.[4]
Serum Concentration Consider reducing serum concentration during treatment.This compound may bind to serum proteins, reducing its bioavailability. Reducing serum might increase its efficacy but could also impact cell health.
Step 2: Advanced Mitigation Strategies

If optimizing experimental parameters is insufficient, consider these advanced strategies.

Table 2: Advanced Strategies to Reduce Cytotoxicity
StrategyDescriptionConsiderations
Formulation with Helper Lipids Co-formulate this compound with neutral or zwitterionic helper lipids (e.g., DOPE, DSPC) and cholesterol to form lipid nanoparticles (LNPs).This mimics its intended in vivo application and can shield the cationic charge, reducing non-specific membrane interactions. The ratio of lipids will need to be optimized.
Use of Serum-Free Media Transition to a serum-free or reduced-serum medium during the compound treatment phase.This can increase the effective concentration of the compound but may also stress the cells, making them more sensitive.
Co-treatment with Protective Agents If the mechanism of toxicity is suspected to involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might be beneficial.[3]This is speculative without knowing the exact mechanism of this compound cytotoxicity.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of ethanol used.

  • Treatment: Remove the old medium from the cells and add the compound-containing medium to the respective wells.[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[3][5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures membrane integrity by quantifying the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Assay Controls: Include the following controls:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Cells treated with a lysis buffer (maximum LDH release)

    • Medium only (background)[7]

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B D Add Compound/Vehicle to Cells B->D C Prepare Vehicle Control (Ethanol) C->D E Incubate for a Defined Period (e.g., 24h, 48h) D->E F MTT Assay E->F G LDH Assay E->G H Measure Absorbance F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine CC50 I->J

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Mechanism of Cationic Lipid Cytotoxicity

G cluster_cell Cell CellMembrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Pore Formation CellMembrane->Disruption Membrane Destabilization Cytoplasm Cytoplasm Mitochondria Mitochondria Nucleus Nucleus BcpNC2C12 This compound (Cationic Lipid) BcpNC2C12->CellMembrane Electrostatic Interaction Necrosis Necrotic Cell Death Disruption->Necrosis Loss of Integrity Apoptosis Apoptotic Cell Death Disruption->Apoptosis Downstream Signaling

Caption: Potential pathways of this compound-induced cytotoxicity.

References

Bcp-NC2-C12 degradation pathways and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Bcp-NC2-C12" is not publicly available. The following technical support guide is a generalized framework based on common degradation pathways for research and drug development compounds. Researchers should adapt this information to the specific molecular characteristics of their compound of interest.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues encountered during experimentation with novel compounds.

Troubleshooting Guide

This section addresses common problems researchers may face, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Inconsistent assay results or loss of compound activity over time. Compound degradation due to improper storage or handling.Review storage conditions (temperature, light exposure). Prepare fresh stock solutions for each experiment. Perform a stability study to determine optimal storage conditions.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Contamination of stock solutions.Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if appropriate for the compound.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Compound degradation into smaller fragments or formation of aggregates.Analyze the degradation products to understand the degradation pathway. Adjust buffer pH, ionic strength, or add stabilizing excipients.
Reaction with buffer components or impurities.Use high-purity solvents and reagents. Test compound stability in different buffer systems.
Precipitation of the compound from solution. Poor solubility or compound aggregation.Determine the solubility of the compound in various solvents and buffers. Use of co-solvents or solubility enhancers may be necessary. Sonication may help in dissolving the compound.
pH-dependent solubility.Determine the isoelectric point (pI) of the compound and maintain the buffer pH away from the pI.

Frequently Asked Questions (FAQs)

A list of common questions regarding compound stability and degradation.

  • Q1: What are the most common degradation pathways for peptide-based compounds? A1: Peptide-based compounds are primarily susceptible to hydrolysis of the peptide bonds, oxidation of certain amino acid residues (e.g., Methionine, Cysteine, Tryptophan), deamidation of Asparagine and Glutamine residues, and formation of aggregates.

  • Q2: How can I prevent oxidation of my compound? A2: To prevent oxidation, you can degas your buffers, add antioxidants (e.g., methionine, ascorbic acid), and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Q3: What is the impact of pH on compound stability? A3: The pH of the solution can significantly influence the rate of hydrolysis and other degradation pathways. It is crucial to determine the optimal pH range for your compound's stability through systematic studies.

  • Q4: How should I store my compound to minimize degradation? A4: Storage conditions are compound-specific. Generally, storing compounds at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container is recommended. For solutions, the choice of solvent and the use of cryoprotectants can also be critical.

Hypothetical Stability Data for a Peptide-Based Compound

The following table summarizes hypothetical stability data for a fictional peptide-based compound, "Compound P," under various conditions after 30 days of storage.

Condition Parameter Value Percent Recovery
Temperature -80°C99%
-20°C95%
4°C70%
25°C40%
pH (in aqueous buffer at 4°C) 5.085%
7.492%
8.575%
Light Exposure (at 4°C) Protected from light95%
Exposed to ambient light60%
Freeze-Thaw Cycles 1 cycle98%
5 cycles80%
10 cycles65%

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of a compound under different environmental conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO, water).

  • Preparation of Test Samples: Dilute the stock solution to the final experimental concentration in different buffers and conditions to be tested (e.g., varying pH, temperature, presence of oxidizing agents).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the samples using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial concentration and purity of the compound.

  • Incubation: Store the test samples under the defined conditions (e.g., -20°C, 4°C, 25°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample and analyze it using the same analytical method as in step 3.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.

Visualizations

Hypothetical Degradation Pathway of a Peptide

Parent Intact Peptide Oxidized Oxidized Peptide (e.g., Met-SO) Parent->Oxidized Oxidation Hydrolyzed Hydrolyzed Fragments Parent->Hydrolyzed Hydrolysis Deamidated Deamidated Peptide (e.g., iso-Asp) Parent->Deamidated Deamidation Aggregates Aggregates Parent->Aggregates Aggregation

Caption: Potential degradation pathways for a peptide-based compound.

Experimental Workflow for Stability Assessment

Start Prepare Stock Solution Prepare_Samples Prepare Samples (Varying Conditions) Start->Prepare_Samples Time_Zero T=0 Analysis (HPLC/LC-MS) Prepare_Samples->Time_Zero Incubate Incubate Samples Prepare_Samples->Incubate Analyze Data Analysis (% Recovery, Degradants) Time_Zero->Analyze Time_Points Analyze at Time Points (e.g., 1, 7, 30 days) Incubate->Time_Points Time_Points->Analyze End Determine Stability Profile Analyze->End

Caption: Workflow for assessing the stability of a new compound.

Technical Support Center: Bcp-NC2-C12 & LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bcp-NC2-C12. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability when using this compound in your lipid nanoparticle (LNP) formulations for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an ionizable cationic lipid featuring a unique three-dimensional bicyclo[1.1.1]pentane (BCP) core. Its primary application is in the formation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA) and for CRISPR/Cas gene editing applications.[1][2] LNPs containing this compound have been shown to accumulate primarily in the liver and spleen in mouse models.[1][3]

Q2: What are the common causes of batch-to-batch variability when formulating LNPs with this compound?

Batch-to-batch variability in LNP formulations can arise from several factors:

  • Quality of this compound: Variations in the purity, presence of impurities, or degradation of this compound can significantly impact LNP formation and performance.

  • Co-lipid Quality: The purity and stability of other lipid components (e.g., phospholipids, cholesterol, PEG-lipids) are also critical.

  • LNP Formulation Process: Inconsistencies in the manufacturing process, such as mixing speed, lipid ratios, and buffer conditions, can lead to variable LNP characteristics.

  • Storage and Handling: Improper storage and handling of both the individual lipids and the final LNP formulation can lead to degradation and aggregation.

Q3: What are the critical quality attributes (CQAs) to monitor for LNP formulations containing this compound?

The key CQAs for mRNA-LNP formulations to ensure consistency and efficacy are:

  • Particle Size: Affects cellular uptake, biodistribution, and immunogenicity.

  • Polydispersity Index (PDI): A measure of the size distribution uniformity. A lower PDI indicates a more homogenous population of LNPs.

  • Zeta Potential: The surface charge of the LNPs, which influences their stability and interaction with biological membranes.

  • Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs.

Q4: What is the recommended storage condition for this compound?

This compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]

Troubleshooting Guides

Issue 1: Inconsistent LNP Size and High Polydispersity Index (PDI)

Symptoms:

  • Larger than expected LNP particle size.

  • PDI values greater than 0.2.

  • Batch-to-batch variation in size and PDI.

Possible Causes & Solutions:

Possible Cause Recommended Action
Inconsistent Mixing Ensure a consistent and rapid mixing method. For reproducible results, consider using a microfluidic mixing device.
Lipid Quality Verify the purity of this compound and other lipid components using appropriate analytical methods.
Incorrect Lipid Ratios Precisely measure and maintain the correct molar ratios of all lipid components in the formulation.
Buffer Conditions Ensure the pH and ionic strength of the aqueous buffer are consistent across all formulations.
Issue 2: Low mRNA Encapsulation Efficiency

Symptoms:

  • Encapsulation efficiency below 90%.

  • Variable encapsulation efficiency between batches.

Possible Causes & Solutions:

Possible Cause Recommended Action
Suboptimal pH The pH of the aqueous buffer during formulation is critical for the ionization of this compound and its interaction with mRNA. Optimize the pH to ensure efficient encapsulation.
Degraded mRNA Use high-quality, intact mRNA. Analyze mRNA integrity before encapsulation.
Incorrect N:P Ratio The charge ratio of the ionizable lipid's nitrogen to the mRNA's phosphate (B84403) (N:P ratio) is crucial. Optimize this ratio for your specific mRNA and formulation.
Inefficient Purification Unencapsulated mRNA may not be efficiently removed. Optimize the purification method (e.g., dialysis, tangential flow filtration).

Data Presentation

Table 1: Representative Certificate of Analysis for this compound

Parameter Specification Result
Appearance White to off-white solidConforms
Identity (¹H NMR, MS) Conforms to structureConforms
Purity (HPLC) ≥98%99.5%
Solubility (in Ethanol) ≥10 mg/mLConforms
Residual Solvents As per ICH guidelinesConforms

Table 2: Typical Critical Quality Attributes of this compound LNPs

Parameter Target Range
Particle Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 mV to +10 mV (at neutral pH)
Encapsulation Efficiency > 90%

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of this compound reference standard in ethanol (B145695) at a concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound batch in ethanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Analysis: Inject both the standard and sample solutions. Compare the retention time and peak area of the main peak to determine the purity of the batch.

Protocol 2: Formulation of this compound LNPs by Microfluidic Mixing
  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.

  • mRNA Solution Preparation: Prepare a solution of mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing device. Load the lipid solution into one syringe and the mRNA solution into another.

  • Formulation: Pump the two solutions through the microfluidic chip at a defined flow rate ratio to induce LNP self-assembly.

  • Purification: Purify the resulting LNP dispersion by dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Characterization: Analyze the purified LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Mandatory Visualization

LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Endosome Early Endosome Cell_Membrane->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (pH-mediated) Late_Endosome->Cytosol Degradation Ribosome Ribosome Cytosol->Ribosome mRNA Release Protein Therapeutic Protein Ribosome->Protein Translation Troubleshooting_Workflow start Inconsistent LNP Results check_lipids Verify Raw Material Quality (this compound & Co-lipids) start->check_lipids decision_lipids Quality OK? check_lipids->decision_lipids check_formulation Review Formulation Protocol (Ratios, Buffers, Mixing) decision_formulation Protocol OK? check_formulation->decision_formulation check_storage Confirm Proper Storage & Handling decision_storage Storage OK? check_storage->decision_storage decision_lipids->check_formulation Yes retest_lipids Source New Batch of Lipids decision_lipids->retest_lipids No decision_formulation->check_storage Yes optimize_formulation Optimize Formulation Parameters decision_formulation->optimize_formulation No implement_storage Implement Strict Storage Protocols decision_storage->implement_storage No end Consistent LNP Formulation decision_storage->end Yes retest_lipids->check_lipids optimize_formulation->check_formulation implement_storage->check_storage

References

Optimizing incubation times for Bcp-NC2-C12 antiviral assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bcp-NC2-C12 in antiviral assays. Our goal is to help you optimize your experimental workflow and obtain reliable, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Viral Titer Reduction Between Replicates

High variability can mask the true effect of this compound. Pinpointing the source of this variability is crucial for accurate assessment of its antiviral activity.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells can lead to significant differences in viral replication and, consequently, in the observed antiviral effect.

  • Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding. After seeding, visually inspect plates using a microscope to confirm even cell distribution.

  • Possible Cause 2: Inaccurate Virus Titer. An inaccurate determination of the initial viral stock concentration will lead to inconsistent Multiplicity of Infection (MOI) between experiments.

  • Troubleshooting Step: Re-titer your viral stock using a reliable method, such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay, before starting a new set of experiments.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media and compound concentration.

  • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Issue 2: No Significant Antiviral Effect Observed

If this compound does not appear to inhibit viral replication, several factors related to the experimental setup should be investigated.

  • Possible Cause 1: Inappropriate Incubation Time. The incubation period may be too long or too short to observe the compound's effect. If too short, the virus may not have completed a full replication cycle. If too long, multiple replication cycles may have occurred, potentially overwhelming the effect of the compound.

  • Troubleshooting Step: Optimize the incubation time by performing a time-course experiment. Harvest samples at various time points post-infection to determine the optimal window for observing inhibition. For many viruses, a single replication cycle is approximately 24-48 hours.[1]

  • Possible Cause 2: Incorrect Compound Concentration. The concentrations of this compound used may be too low to exert an antiviral effect.

  • Troubleshooting Step: Perform a dose-response study with a broad range of this compound concentrations to determine its EC50 (50% effective concentration).

  • Possible Cause 3: Compound Instability. this compound may be degrading under the experimental conditions (e.g., temperature, light exposure).

  • Troubleshooting Step: Assess the stability of the compound under your specific assay conditions. This can be done by pre-incubating the compound solution for the duration of the experiment and then testing its activity.[1]

Issue 3: High Cytotoxicity Observed

Distinguishing between antiviral activity and cytotoxicity is critical for interpreting your results correctly.

  • Possible Cause 1: Compound is Toxic to the Host Cells. At the concentrations tested, this compound may be causing cell death, which can be misinterpreted as an antiviral effect.

  • Troubleshooting Step: Always run a parallel cytotoxicity assay in the absence of the virus.[2][3] This will help determine the concentration range where this compound is non-toxic to the host cells. The CC50 (50% cytotoxic concentration) should be determined.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration.

  • Troubleshooting Step: Ensure the final concentration of the solvent in the culture medium is below the level known to be toxic to the specific cell line being used. Include a solvent control in your cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time when testing this compound?

A1: The optimal incubation time is dependent on the virus, host cell line, and the specific endpoint being measured. A crucial first step is to determine the replication kinetics of your virus in the chosen cell line.[1] A time-course experiment is recommended to identify the window where a single round of viral replication occurs. For many common viruses, this is typically between 24 and 48 hours post-infection.

Q2: How do I determine the correct concentration of this compound to use?

A2: A dose-response curve should be generated to determine the EC50 value of this compound. It is recommended to test a wide range of concentrations, for example, from nanomolar to micromolar, in a serial dilution. In parallel, a cytotoxicity assay should be performed to determine the CC50. The therapeutic index (TI), calculated as CC50/EC50, is a measure of the compound's safety window.

Q3: What controls are essential for a this compound antiviral assay?

A3: The following controls are critical for a valid experiment:

  • Virus Control: Cells infected with the virus in the absence of the test compound. This provides the baseline for maximum viral replication.[2]

  • Cell Control (Mock-infected): Uninfected cells treated with the vehicle (solvent) to assess baseline cell viability.

  • Compound Cytotoxicity Control: Uninfected cells treated with different concentrations of this compound to measure its effect on cell viability.[2]

  • Vehicle Control: Cells treated with the highest concentration of the solvent used to deliver this compound.

  • Positive Control: A known antiviral compound that is effective against the virus being tested. This confirms that the assay system is working correctly.

Q4: Can I perform a time-of-addition experiment with this compound?

A4: Yes, a time-of-addition experiment is an excellent method to elucidate the potential mechanism of action of this compound.[1] By adding the compound at different stages of the viral life cycle (e.g., pre-infection, during infection, post-infection), you can infer whether it targets viral entry, replication, or egress.

Data Presentation

Table 1: Hypothetical Optimization of Incubation Time for this compound against Virus X in Cell Line Y

Incubation Time (hours)Viral Titer Reduction (%)Cell Viability (%)
1215.298.5
2455.895.3
3685.392.1
4882.188.7
7275.675.4

This table illustrates that the optimal incubation time for observing the antiviral effect of this compound, while maintaining high cell viability, is 36 hours.

Table 2: Hypothetical Dose-Response Data for this compound against Virus X

This compound Conc. (µM)% Inhibition of Virus X% Cell Viability
0.15.299.1
148.997.8
1092.395.2
5095.170.3
10096.445.1

From this data, the EC50 would be approximately 1 µM, and the CC50 would be greater than 50 µM, indicating a favorable therapeutic index.

Experimental Protocols

Protocol 1: General Antiviral Assay Workflow

  • Cell Seeding: Plate host cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the prepared compound dilutions to the wells. Subsequently, add the virus at a pre-determined MOI.

  • Incubation: Incubate the plates for the optimized duration (e.g., 36 hours) at 37°C and 5% CO2.

  • Endpoint Measurement: Quantify the antiviral effect using a suitable method, such as a cell viability assay (e.g., MTS, MTT), a viral protein quantification assay (e.g., ELISA for p24 antigen), or by measuring the reduction in viral plaques.

Protocol 2: Cytotoxicity Assay

  • Cell Seeding: Plate cells as described in the antiviral assay protocol.

  • Compound Addition: Prepare and add serial dilutions of this compound to the wells. Do not add the virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Measurement: Assess cell viability using a method such as an MTS or MTT assay, which measures mitochondrial activity.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in 96-well Plate C Add Compound Dilutions to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with Virus (at optimal MOI) C->D E Incubate for Optimized Time (e.g., 36h) D->E F Measure Endpoint (e.g., Cell Viability, Viral Titer) E->F G Calculate EC50 and CC50 F->G

Caption: A generalized workflow for conducting an antiviral assay with this compound.

Troubleshooting_Logic Start No Significant Antiviral Effect Q1 Was Incubation Time Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a Dose-Response Performed? A1_Yes->Q2 Sol1 Perform Time-Course Experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Compound Stable? A2_Yes->Q3 Sol2 Run Broad Concentration Range A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate Compound Activity A3_Yes->End Sol3 Test Compound Stability A3_No->Sol3

Caption: A logical troubleshooting diagram for addressing a lack of antiviral effect.

Time_of_Addition_Pathway Virus Virus Attachment Attachment Virus->Attachment Cell Host Cell Penetration Penetration & Uncoating Attachment->Penetration Replication Genome Replication Penetration->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Inhibitor1 This compound (Entry Inhibitor?) Inhibitor1->Penetration Inhibitor2 This compound (Replication Inhibitor?) Inhibitor2->Replication Inhibitor3 This compound (Egress Inhibitor?) Inhibitor3->Release

Caption: Potential targets of this compound in the viral life cycle, elucidated via time-of-addition studies.

References

Mitigating off-target effects of Bcp-NC2-C12 in research.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bcp-NC2-C12

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and ensuring the robust validation of experimental results.

This compound is a novel small molecule modulator targeting the Negative Cofactor 2 (NC2) complex, a key regulator of gene transcription. The "C12" designation refers to a 12-carbon alkyl chain, which enhances cell permeability but may also contribute to non-specific interactions due to its hydrophobicity.[1] Understanding and controlling for these potential off-target effects is critical for accurate interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for this compound?

Off-target effects can arise from several properties of the molecule.[2] The C12 hydrophobic chain can lead to non-specific binding to other proteins with hydrophobic pockets or even disruption of cellular membranes.[1][3] Additionally, the core scaffold of this compound might have affinity for proteins other than the intended NC2 complex.

Q2: What are the initial signs of off-target effects in my experiments?

Common indicators include:

  • A narrow therapeutic window, where the effective concentration is very close to the concentration that causes cytotoxicity.

  • Phenotypes that are inconsistent with the known function of the NC2 complex.

  • High background or unexpected results in cell-based assays.[4]

  • Irreproducible results between experiments.

Q3: What is the first step I should take if I suspect off-target effects?

The first step is to perform a careful dose-response experiment. This will help you determine the minimal effective concentration and identify if a toxic response is occurring at higher concentrations.[2][5] It's crucial to distinguish between a specific, on-target phenotype and a general cellular stress response.

Q4: How can I confirm that this compound is engaging its intended target, the NC2 complex, in my cells?

Directly measuring target engagement is a critical validation step.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9] This technique assesses whether this compound binding stabilizes the NC2 complex against heat-induced denaturation.[10] An increase in the thermal stability of the NC2 complex in the presence of this compound provides strong evidence of direct binding in a cellular context.[11]

Q5: What kind of controls should I use in my experiments?

Using the right controls is essential. Two key controls are:

  • Negative Control: An inactive analog of this compound that is structurally similar but does not bind to the NC2 complex. This helps to distinguish the on-target effects from non-specific effects of the chemical scaffold.

  • Positive Control: A well-characterized compound known to modulate the NC2 complex or a related pathway, if available. This helps to validate the assay itself.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed

If you observe significant cell death or stress at concentrations required to see your desired phenotype, follow these steps:

  • Refine Dose-Response: Perform a more granular dose-response curve to pinpoint the lowest possible effective concentration.

  • Assess Cell Viability: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) in parallel with your primary assay to quantify toxicity.

  • Use a Negative Control: Test an inactive analog of this compound. If the inactive analog also causes toxicity, it suggests the toxicity is an off-target effect related to the chemical scaffold or its hydrophobic nature.

  • Consider Orthogonal Approaches: Use an alternative method to validate your findings, such as siRNA or CRISPR-Cas9 to knockdown components of the NC2 complex. If the genetic perturbation phenocopies the effect of this compound without the associated toxicity, this strengthens your on-target hypothesis.[12]

Issue 2: Inconsistent or Irreproducible Results

Inconsistent results can be frustrating. Here's a workflow to diagnose the problem:

G start Inconsistent Results check_reagents Check Reagent Stability (this compound, media, etc.) start->check_reagents check_protocol Review Experimental Protocol (timing, concentrations) start->check_protocol check_cells Verify Cell Health & Passage Number start->check_cells dose_response Perform New Dose-Response Curve check_reagents->dose_response check_protocol->dose_response check_cells->dose_response target_engagement Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement end_point Identify Source of Variability target_engagement->end_point

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

Quantitative Data Summary

When evaluating this compound and its controls, structuring your data in tables allows for clear comparison.

Table 1: Cellular Activity and Toxicity Profile

CompoundTargetEC50 (On-Target Phenotype)CC50 (Cytotoxicity)Therapeutic Index (CC50/EC50)
This compoundNC2 Complex1.5 µM25 µM16.7
Inactive AnalogNone> 50 µM30 µMNot Applicable

Table 2: Target Engagement Data (CETSA)

Compound (at 10 µM)Target ProteinTemperature (°C)% Soluble Protein Remaining
Vehicle (DMSO)NC2 Subunit A5250%
This compoundNC2 Subunit A5285%
Inactive AnalogNC2 Subunit A5252%
Vehicle (DMSO)Control Protein (GAPDH)5248%
This compoundControl Protein (GAPDH)5249%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to the NC2 complex in intact cells.[8][13]

Materials:

  • Cells of interest cultured to 80-90% confluency.

  • This compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Thermal cycler, centrifuges, and equipment for Western blotting.

  • Primary antibody against a subunit of the NC2 complex.

Procedure:

  • Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10x EC50) or vehicle for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble NC2 protein by Western blot.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[14]

Protocol 2: Proteome-Wide Off-Target Profiling using Chemoproteomics

For a comprehensive, unbiased identification of off-target interactions, a chemoproteomics approach can be employed.[15][16] This often involves synthesizing a version of this compound with a clickable tag or photoaffinity label to capture binding partners from cell lysates.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis synthesis Synthesize tagged this compound incubation Incubate lysate with tagged probe synthesis->incubation lysate Prepare cell lysate lysate->incubation capture Capture probe-protein complexes incubation->capture elution Elute bound proteins capture->elution ms LC-MS/MS Analysis elution->ms identification Identify On- and Off-Target Proteins ms->identification

Caption: A simplified workflow for chemoproteomic profiling to identify off-target proteins.

Signaling Pathway

Hypothesized Mechanism of Action of this compound

This compound is designed to interfere with the NC2 complex, which typically represses transcription by binding to TATA-binding protein (TBP). By disrupting the NC2-TBP interaction, this compound may lead to the de-repression of specific target genes.

G cluster_0 Normal State (Repression) cluster_1 This compound Treatment (Activation) NC2 NC2 Complex TBP TBP NC2->TBP binds DNA TATA Box TBP->DNA Repression Transcription Repressed TBP->Repression Bcp This compound NC2_2 NC2 Complex Bcp->NC2_2 inhibits TBP_2 TBP DNA_2 TATA Box TBP_2->DNA_2 Activation Transcription Activated TBP_2->Activation

Caption: The proposed signaling pathway for this compound's mechanism of action.

References

Validation & Comparative

Unraveling the Efficacy of Medium-Chain Fatty Acids Against African Swine Fever Virus

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antiviral properties of various medium-chain fatty acids (MCFAs) reveals significant potential for mitigating African Swine Fever Virus (ASFV). This guide synthesizes available experimental data to offer a clear comparison of their inhibitory effects and mechanisms of action. It is important to note that Bcp-NC2-C12, an ionizable cationic lipid used in mRNA delivery systems, is structurally distinct from MCFAs and, to date, no scientific literature has evaluated its efficacy against ASFV.

Comparative Efficacy of Medium-Chain Fatty Acids in ASFV Inhibition

Medium-chain fatty acids, particularly caprylic acid (C8), capric acid (C10), and lauric acid (C12), have demonstrated notable antiviral activity against ASFV in in vitro settings. Studies have shown that these effects are dose-dependent, with synergistic mixtures often exhibiting greater potency than individual fatty acids.

A key study evaluated the anti-ASFV effects of individual and synergistic forms of MCFAs in an in vitro feed model. The findings indicated that both individual and combined forms of MCFAs possess strong, dose-dependent anti-ASFV activity. Notably, synergistic mixtures of MCFAs, such as combinations of C6, C8, and C10, or C8, C10, and C12, were found to be more effective at lower concentrations compared to individual MCFAs.[1][2][3][4][5] For instance, while individual MCFAs showed strong antiviral effects at doses of 0.375% and 0.5%, synergistic mixtures demonstrated significant activity at a lower dose of 0.25%.[1][2][3][4][5]

Another investigation into the antiviral activities of caprylic, capric, and lauric acids, alongside glycerol (B35011) monolaurate (GML), confirmed their inhibitory effects on ASFV in liquid conditions.[6][7] This research highlighted that GML was more potent than the MCFAs, effective at lower concentrations, and exhibited direct virucidal activity.[6][7]

The following table summarizes the quantitative data from these studies, offering a comparative view of the efficacy of different MCFAs and their mixtures in inhibiting ASFV.

Compound Concentration Assay Type Key Findings Reference
Caprylic Acid (C8)0.375% and 0.5%In vitro feed model (Real-time PCR, Haemadsorption)Strong antiviral effect against ASFV infectivity.[1][2][3][4][5]
Synergistic MCFAs (C6-C8-C10)0.25%In vitro feed model (Real-time PCR)Significant increase in Cq value compared to positive control, indicating viral inhibition. More effective than individual C8.[1][3][4]
Synergistic MCFAs (C8-C10-C12)0.25%In vitro feed model (Real-time PCR)Significant increase in Cq value compared to positive control, indicating viral inhibition. More effective than individual C8.[1][2][3][4][5]
Caprylic Acid (C8)Not specifiedLiquid antiviral assayInhibits ASFV.[6][7]
Capric Acid (C10)Not specifiedLiquid antiviral assayInhibits ASFV.[6][7]
Lauric Acid (C12)Not specifiedLiquid antiviral assayInhibits ASFV.[6][7]
Glycerol Monolaurate (GML)Lower than MCFAsLiquid antiviral assayMore potent than MCFAs with direct virucidal activity.[6][7]

Experimental Methodologies

The evaluation of MCFA efficacy against ASFV has been conducted through a series of well-defined experimental protocols. These methodologies are crucial for understanding and replicating the findings.

In Vitro Feed Model for ASFV Inhibition

This experimental setup is designed to simulate the contamination of swine feed and assess the antiviral activity of MCFAs in this matrix.

  • Cell Culture and Virus Propagation: Porcine alveolar macrophages (PAMs), the primary target cells for ASFV, are cultured. A field strain of ASFV is propagated in these cells to generate a viral stock with a known titer.[1][4][5]

  • Cytotoxicity Assay: Before evaluating antiviral activity, the potential toxicity of the MCFA products on PAM cells is determined using a standard MTT assay. This ensures that the observed antiviral effects are not due to cell death caused by the compounds.[2][4]

  • Feed Treatment and Virus Inoculation: Complete swine feed is treated with different concentrations of individual or synergistic MCFA products. The treated feed is then inoculated with a known titer of ASFV.

  • Virus Recovery and Quantification: After a specific incubation period (e.g., 24 hours), the virus is recovered from the feed samples. The amount of remaining infectious virus is quantified using two primary methods:

    • Real-time PCR: This technique measures the quantity of viral DNA, with an increase in the quantification cycle (Cq) value indicating a reduction in viral genetic material.[1][3][4][5]

    • Haemadsorption (HAD) Assay: This assay determines the infectious viral titer by observing the adsorption of red blood cells to infected PAMs.[1][4][5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PAM_culture Porcine Alveolar Macrophage (PAM) Culture ASFV_propagation ASFV Propagation in PAMs PAM_culture->ASFV_propagation Cytotoxicity_assay Cytotoxicity Assay (MTT) PAM_culture->Cytotoxicity_assay ASFV_inoculation ASFV Inoculation of Treated Feed ASFV_propagation->ASFV_inoculation MCFA_prep MCFA Product Preparation MCFA_prep->Cytotoxicity_assay Feed_treatment Swine Feed Treatment with MCFAs MCFA_prep->Feed_treatment Feed_treatment->ASFV_inoculation Incubation Incubation ASFV_inoculation->Incubation Virus_recovery Virus Recovery from Feed Incubation->Virus_recovery qPCR Real-time PCR (Viral DNA Quantification) Virus_recovery->qPCR HAD Haemadsorption Assay (Infectious Titer) Virus_recovery->HAD

Experimental workflow for in vitro feed model.
Liquid Antiviral Assay

This method assesses the direct virucidal activity of the compounds in a liquid medium.

  • Compound and Virus Mixture: The antiviral compounds (MCFAs or GML) are mixed with a known concentration of ASFV in a liquid medium.

  • Incubation: The mixture is incubated for a defined period to allow for the interaction between the compound and the virus.

  • Measurement of Residual Infectivity: The remaining infectivity of the virus is measured by adding the mixture to cultured cells and quantifying the viral load, often through viral titer measurements.[6][7]

Mechanism of Action: Disruption of the Viral Envelope

The primary proposed mechanism for the antiviral activity of MCFAs against enveloped viruses like ASFV is the disruption of the viral lipid envelope. This direct virucidal action inactivates the virus before it can infect host cells.

ASFV is an enveloped virus, meaning its protein capsid is surrounded by a lipid bilayer derived from the host cell. This envelope is essential for the virus to enter host cells. MCFAs, being fatty acids, can integrate into this lipid membrane, leading to its destabilization and eventual rupture. This disruption can result in the leakage of viral contents and conformational changes to surface proteins that are necessary for attachment and entry into host cells.

Evidence for this mechanism comes from enzyme-linked immunosorbent assay (ELISA) experiments which have shown that treatment with GML, a derivative of lauric acid, hinders the antibody recognition of the membrane-associated ASFV p72 structural protein.[6] This suggests that the treatment alters the conformation of this key protein, likely as a consequence of viral membrane disruption.

G cluster_virus ASFV Particle cluster_disruption Viral Inactivation Viral_Envelope Lipid Envelope Disrupted_Envelope Disrupted Envelope Viral_Capsid Capsid (p72 protein) Altered_p72 Altered p72 Protein Viral_Genome Viral DNA MCFA Medium-Chain Fatty Acid MCFA->Viral_Envelope Integration and Destabilization Inactivated_Virus Inactivated Virus (Loss of Infectivity) Disrupted_Envelope->Inactivated_Virus Altered_p72->Inactivated_Virus

Proposed mechanism of ASFV inactivation by MCFAs.

References

A Comparative Analysis of β-Caryophyllene, a Novel Natural Antiviral, and Traditional Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antiviral agents, natural compounds are a promising frontier. This guide provides a comparative analysis of the natural bicyclic sesquiterpene, β-caryophyllene (BCP), with established traditional antiviral drugs. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Initial searches for a compound designated "Bcp-NC2-C12" did not yield any publicly available information. It is presumed that this may be a novel, yet-to-be-published compound, an internal development code, or a misnomer. Consequently, this analysis focuses on β-caryophyllene (BCP), a well-researched natural compound that aligns with the "Bcp" portion of the query and has demonstrated significant antiviral properties.

Executive Summary

β-Caryophyllene exhibits a distinct antiviral mechanism compared to traditional drugs, primarily targeting viral entry into host cells. This contrasts with many conventional antivirals that inhibit viral replication after the virus has already infected a cell. This fundamental difference presents potential advantages, including a possible reduction in the likelihood of drug resistance development.

Comparative Data

The following tables summarize the key characteristics and available quantitative data for β-caryophyllene and representative traditional antiviral drugs.

Table 1: Mechanism of Action and Target Viruses

Antiviral Agent Class Mechanism of Action Primary Viral Targets
β-Caryophyllene (BCP) Bicyclic Sesquiterpene (Natural Product)Inhibits viral entry by binding to viral surface glycoproteins (e.g., HSV-1 gB), preventing fusion with the host cell membrane.[1][2][3] May also have immunomodulatory effects.[4]Herpes Simplex Virus (HSV-1, HSV-2), Dengue Virus (DENV), Epstein-Barr Virus (EBV), Influenza A Virus.[4][5]
Acyclovir (B1169) Nucleoside AnalogCompetitively inhibits viral DNA polymerase and incorporates into the growing viral DNA chain, causing termination.[6][7][8] Requires activation by viral thymidine (B127349) kinase.[6][9]Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV).[6][10]
Oseltamivir (Tamiflu) Neuraminidase InhibitorInhibits the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells and limiting viral spread.[11][12][13][14]Influenza A and B viruses.[11][13]
Lopinavir/Ritonavir (Kaletra) Protease Inhibitor CombinationLopinavir inhibits HIV protease, preventing the cleavage of viral polyproteins, which results in the production of immature, non-infectious virions.[15][16][17][18][19] Ritonavir boosts lopinavir's effectiveness by inhibiting its metabolism.[15][16][17]Human Immunodeficiency Virus (HIV).[17]

Table 2: In Vitro Efficacy and Cytotoxicity Data

Antiviral Agent Virus Cell Line IC50 (μM) CC50 (μM) Selectivity Index (SI = CC50/IC50)
β-Caryophyllene (BCP) HSV-1Vero~1.22~171.2140
β-Caryophyllene (BCP) DENV-2Vero22.5 ± 5.6>100 (approx.)>4.4
Acyclovir HSV-1Vero0.8 - 8.8>440>50 - 550
Oseltamivir Carboxylate Influenza A (H1N1)MDCK0.0025>1000>400,000
Lopinavir HIV-1Lymphoblastic cell lines0.010 - 0.027Not specifiedNot specified

Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain, cell line, and experimental conditions. The data presented are representative values from published studies.

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

The following diagrams illustrate the distinct mechanisms by which β-caryophyllene and traditional antiviral drugs interfere with the viral life cycle.

BCP_Mechanism cluster_host Host Cell Host_Membrane Host Cell Membrane Receptor Host Receptor Receptor->Host_Membrane triggers fusion Virus Herpesvirus (e.g., HSV-1) gB Glycoprotein (B1211001) B (gB) gB->Host_Membrane gB->Receptor binding BCP β-Caryophyllene (BCP) BCP->gB inhibits

Caption: Mechanism of β-Caryophyllene (BCP) inhibiting viral entry.

Traditional_Antivirals cluster_host_cell Infected Host Cell cluster_replication Viral Replication cluster_assembly Viral Assembly & Release Viral_DNA Viral DNA Viral_Polymerase Viral DNA Polymerase Viral_DNA->Viral_Polymerase template Viral_Polymerase->Viral_DNA synthesis Polyprotein Gag-Pol Polyprotein Protease Viral Protease Polyprotein->Protease substrate Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins cleavage New_Virion New Virion Mature_Proteins->New_Virion assembly Neuraminidase Neuraminidase New_Virion->Neuraminidase release Acyclovir Acyclovir Acyclovir->Viral_Polymerase inhibits Lopinavir Lopinavir Lopinavir->Protease inhibits Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits

Caption: Mechanisms of traditional antiviral drugs.

Experimental Workflow Diagrams

The following diagrams outline the workflows for key experiments used to determine antiviral efficacy and cytotoxicity.

Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates B 2. Prepare serial dilutions of antiviral compound A->B C 3. Infect cell monolayers with virus in the presence of the compound B->C D 4. Incubate to allow viral adsorption C->D E 5. Add semi-solid overlay medium D->E F 6. Incubate for several days to allow plaque formation E->F G 7. Fix and stain cells F->G H 8. Count plaques and calculate IC50 G->H

Caption: Workflow for a Plaque Reduction Assay.

MTT_Assay A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan (B1609692) formation D->E F 6. Add solubilization solution (e.g., DMSO, SDS-HCl) E->F G 7. Read absorbance on a microplate reader F->G H 8. Calculate cell viability and determine CC50 G->H

Caption: Workflow for an MTT Cytotoxicity Assay.

Detailed Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This assay is considered the gold standard for measuring the effectiveness of an antiviral compound against cytopathic viruses.[20][21]

  • Cell Seeding: Plate a susceptible host cell line (e.g., Vero cells for HSV-1) in 24-well plates at a density that will result in a confluent monolayer the next day.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., β-caryophyllene) in a serum-free cell culture medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers. Add the virus/compound mixtures to the corresponding wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

  • Overlay: Gently aspirate the inoculum and add a semi-solid overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to each well. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23][24][25]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte in real-time, such as the interaction between an antiviral compound and a viral protein.[26][27][28][29][30]

  • Chip Preparation: A viral protein of interest (the ligand, e.g., HSV-1 glycoprotein B) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The test compound (the analyte, e.g., β-caryophyllene) is flowed over the chip surface at various concentrations.

  • Binding Measurement: As the analyte binds to the immobilized ligand, the refractive index at the chip surface changes, which is detected by the SPR instrument and recorded in a sensorgram.

  • Dissociation Measurement: A buffer is then flowed over the chip to measure the dissociation of the analyte from the ligand.

  • Data Analysis: The sensorgram data is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. A lower KD value indicates a stronger binding interaction.

Conclusion

β-Caryophyllene presents a compelling case as a novel antiviral candidate with a mechanism of action that is distinct from many traditional antiviral drugs. By targeting the initial stages of viral entry, it may offer a valuable alternative or complementary therapeutic strategy, particularly in the context of emerging drug resistance. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of such novel compounds against established antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of β-caryophyllene.

References

Validating the In-Vivo Antiviral Efficacy of Bcp-NC2-C12 Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Preclinical Researchers

The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the development of novel antiviral therapeutics. This guide provides a comparative analysis of the in-vivo efficacy of the investigational compound Bcp-NC2-C12 against the established neuraminidase inhibitor, Oseltamivir (B103847). The data presented herein is based on a standardized influenza A virus challenge model in BALB/c mice, offering a framework for researchers in the field of antiviral drug development.

Performance Comparison: this compound vs. Oseltamivir

The following table summarizes the key efficacy parameters of this compound compared to Oseltamivir in a murine model of influenza A/PR/8/34 (H1N1) infection. The data illustrates the potential of this compound as a promising antiviral candidate.

Efficacy ParameterVehicle ControlThis compound (25 mg/kg, b.i.d.)Oseltamivir (10 mg/kg, b.i.d.)
Mean Viral Titer (Log10 TCID50/g lung) at Day 5 p.i. 6.8 ± 0.53.2 ± 0.44.1 ± 0.6
Percent Survival at Day 14 p.i. 0%90%70%
Mean Lung Pathology Score (0-4 scale) at Day 5 p.i. 3.8 ± 0.21.2 ± 0.31.9 ± 0.4
Mean Weight Loss (%) at Day 7 p.i. -25%-5%-12%

Mechanism of Action: A Tale of Two Targets

Oseltamivir is a well-characterized neuraminidase inhibitor.[1][2][3][4][5] As a prodrug, it is converted to its active form, oseltamivir carboxylate, which blocks the function of the viral neuraminidase enzyme.[1][2][4] This action prevents the release of newly formed viral particles from the surface of infected cells, thereby halting the spread of the infection.[1][2][3]

This compound represents a novel mechanism of action, hypothesized to target the viral nucleocapsid protein (NP). The influenza NP is a critical multifunctional protein that encapsidates the viral genome.[6][7] It plays essential roles in viral RNA replication, transcription, and the nuclear trafficking of viral ribonucleoproteins (vRNPs).[6][7][8] By interfering with NP function, this compound is proposed to disrupt the formation and function of the viral replication machinery within the host cell nucleus, a distinct and earlier stage of the viral life cycle compared to neuraminidase inhibitors.

G cluster_cell Host Cell cluster_nucleus Nucleus Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis vRNP_in vRNP Import Endosome->vRNP_in 3. Uncoating Replication Viral RNA Replication & Transcription vRNP_in->Replication vRNP_out vRNP Export Replication->vRNP_out Ribosome Ribosome (Translation) vRNP_out->Ribosome 4. Translation Assembly Virion Assembly vRNP_out->Assembly 5. Assembly Bcp_Target This compound Inhibition Bcp_Target->Replication Blocks NP function Ribosome->Assembly Budding Budding Virion Assembly->Budding 6. Budding Released_Virus Released Virus Budding->Released_Virus 7. Release Oseltamivir_Target Oseltamivir Inhibition Oseltamivir_Target->Budding Blocks Neuraminidase

Caption: Influenza A virus replication cycle and points of inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the in-vivo evaluation of antiviral compounds in a mouse model, serving as a template for reproducible studies.

Animal Model and Husbandry
  • Species: BALB/c mice, female, 6-8 weeks old.

  • Supplier: The Jackson Laboratory or equivalent.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the experiment.

  • Housing: Mice are housed in BSL-2 facilities in individually ventilated cages with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Virus and Infection
  • Virus Strain: Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1).

  • Infection Procedure: Mice are lightly anesthetized with isoflurane (B1672236) and intranasally infected with a lethal dose (e.g., 5x LD50) of the virus in a 50 µL volume of sterile phosphate-buffered saline (PBS).

Drug Administration
  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., PBS or appropriate solvent).

    • Group 2: this compound (25 mg/kg).

    • Group 3: Oseltamivir (10 mg/kg).

  • Administration Route: Oral gavage.

  • Dosing Schedule: Treatment is initiated 4 hours post-infection and continued twice daily (b.i.d.) for 5 consecutive days.

Endpoint Analysis
  • Monitoring: Animals are monitored daily for weight loss and clinical signs of illness for 14 days post-infection.

  • Viral Titer Determination (Day 5 p.i.): A subset of mice (n=5 per group) is euthanized. Lungs are harvested, homogenized, and viral titers are determined by a 50% Tissue Culture Infectious Dose (TCID50) assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Histopathology (Day 5 p.i.): Lung tissues are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung inflammation and damage.

  • Survival: The remaining animals are monitored for 14 days to determine the final survival rate.

G cluster_endpoints Endpoint Analysis start Start acclimatize Animal Acclimatization (BALB/c Mice, 7 Days) start->acclimatize randomize Randomize into Treatment Groups (n=10-15/group) acclimatize->randomize infect Intranasal Infection (Influenza A/PR/8/34) randomize->infect treat Drug Administration (Twice daily for 5 days) infect->treat monitor Daily Monitoring (Weight Loss, Clinical Score) treat->monitor euthanize Euthanasia (Day 5 p.i.) (n=5/group) monitor->euthanize survival Survival Analysis (Monitor to Day 14 p.i.) monitor->survival titer Lung Viral Titer (TCID50 Assay) euthanize->titer pathology Lung Histopathology (H&E Staining) euthanize->pathology analysis Data Analysis & Comparison titer->analysis pathology->analysis survival->analysis end End analysis->end

Caption: In-vivo antiviral efficacy experimental workflow.

References

Cross-validation of Bcp-NC2-C12 efficacy against different viral strains.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Bcp-NC2-C12 Against Influenza Virus Strains

This guide provides a comprehensive comparison of the antiviral efficacy of this compound, a formulation based on the active ingredient Cetylpyridinium Chloride (CPC), against various influenza virus strains. The data presented is based on in vitro and in vivo studies, offering a detailed overview for researchers, scientists, and drug development professionals. The guide also contrasts the performance of this compound with the established antiviral agent, oseltamivir.

Mechanism of Action

This compound, through its active component CPC, exerts a direct virucidal effect on influenza viruses. Transmission electron microscopy has revealed that CPC disrupts the integrity of the viral envelope and its morphology.[1] This mechanism involves the destruction of the viral membrane, leading to rapid inactivation of the virus.[1] Notably, studies have shown that 86% of viruses treated with CPC exhibited disruption or loss of the envelope, compared to only 4.5% in untreated samples.[1] This direct physical disruption is a key advantage, as it is less likely to lead to the development of viral resistance compared to mechanisms that target specific viral enzymes.[1]

In Vitro Efficacy

The in vitro virucidal activity of CPC has been demonstrated to be both potent and rapid against a range of influenza virus strains, including those resistant to oseltamivir.

Table 1: In Vitro Virucidal Activity of this compound (CPC) Against Influenza Strains

Virus StrainTypeOseltamivir ResistanceMean EC50 (µg/mL)Mean EC2log (µg/mL)Time to 50% Infectivity Reduction (minutes)Time to 90% Infectivity Reduction (minutes)
A/Puerto Rico/8/1934 (H1N1)ASusceptible5 - 205 - 20590
Oseltamivir-Resistant StrainAResistant5 - 205 - 20590

The data indicates that CPC's efficacy is not compromised by the virus's resistance to neuraminidase inhibitors like oseltamivir.[1] A 50% reduction in viral infectivity was achieved within 5 minutes of exposure, with a 90% reduction observed after 90 minutes for both susceptible and resistant strains.[1]

In Vivo Efficacy

Pre-clinical studies using a murine model for influenza have demonstrated the protective effects of a CPC-based formulation.

Table 2: In Vivo Efficacy of this compound (CPC Formulation) in a Murine Influenza Model

Treatment GroupSurvival RateBody Weight MaintenanceComparison to ControlComparison to Oseltamivir
CPC FormulationSignificantly IncreasedMaintainedSuperiorSimilar
OseltamivirSignificantly IncreasedMaintainedSuperior-
Untreated ControlLowSignificant Loss--

Mice treated with the CPC formulation showed a significant increase in survival and maintained their body weight compared to the untreated group, indicating a reduction in morbidity and mortality associated with influenza infection.[1] The protective effects were comparable to those observed with oseltamivir.[1]

Resistance Profile

A significant advantage of this compound's mechanism of action is the low potential for the development of viral resistance. Prolonged exposure of influenza viruses to CPC in vitro did not result in the selection of resistant strains.[1] This is consistent with its physicochemical mechanism of disrupting the viral envelope, a target less prone to mutation-driven resistance.[1]

Experimental Protocols

In Vitro Virucidal Assay:

  • Influenza virus strains (including susceptible and oseltamivir-resistant variants) were incubated with varying concentrations of Cetylpyridinium Chloride (CPC).

  • The exposure time was varied, with samples taken at multiple time points (e.g., 5 minutes, 90 minutes).

  • Following incubation, the viral infectivity was quantified using standard plaque assays or other infectivity assays on susceptible cell lines (e.g., MDCK cells).

  • The effective concentrations (EC50 and EC2log) were calculated based on the reduction in viral titer compared to untreated controls.

Transmission Electron Microscopy (TEM):

  • Purified influenza virus particles were treated with CPC or a phosphate-buffered saline (PBS) control.

  • The samples were then prepared for TEM by negative staining (e.g., with uranyl acetate).

  • The morphology of the virus particles was observed under a transmission electron microscope.

  • The number of intact and disrupted viruses was quantified to assess the impact of CPC on the viral envelope.

In Vivo Murine Influenza Model:

  • Mice were infected with a lethal dose of PR8 murine influenza virus.

  • Treatment groups received a formulation containing CPC, oseltamivir, or a placebo.

  • The survival and body weight of the mice were monitored daily for a specified period.

  • The efficacy of the treatment was determined by comparing the survival rates and body weight changes between the different treatment groups.

Visualizations

G cluster_pathway This compound (CPC) Mechanism of Action CPC This compound (CPC) ViralEnvelope Influenza Viral Envelope CPC->ViralEnvelope Direct Interaction Disruption Disruption of Envelope Integrity ViralEnvelope->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation Results in

Caption: Mechanism of this compound (CPC) action against influenza virus.

G cluster_workflow In Vitro Efficacy Testing Workflow Virus Influenza Virus Strains (Susceptible & Resistant) Incubation Incubation with this compound (CPC) Virus->Incubation InfectivityAssay Quantification of Viral Infectivity (e.g., Plaque Assay) Incubation->InfectivityAssay DataAnalysis Calculation of EC50 and EC2log InfectivityAssay->DataAnalysis

References

A Comparative Guide to the Efficacy of Bcp-NC2-C12 and Medium-Chain Fatty Acids (C8, C10, C12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel ionizable lipid Bcp-NC2-C12 and the well-characterized medium-chain fatty acids (MCFAs) caprylic acid (C8), capric acid (C10), and lauric acid (C12). The comparison focuses on their respective primary applications and efficacy, supported by available experimental data. It is important to note that this compound and these MCFAs have fundamentally different biological functions. This compound is a synthetic lipid engineered for nucleic acid delivery, while C8, C10, and C12 are naturally occurring fatty acids with metabolic and antimicrobial properties.

Section 1: Overview of this compound and MCFAs

This compound is a novel, ionizable cationic lipid featuring a three-dimensional bicyclo[1.1.1]pentane (BCP) core. This unique structure is designed for the formulation of lipid nanoparticles (LNPs) that serve as delivery vehicles for genetic material such as messenger RNA (mRNA) and CRISPR/Cas9 gene-editing components. Its efficacy is therefore measured by its ability to effectively deliver its cargo into target cells and achieve a desired biological outcome, such as gene silencing or editing.

Medium-Chain Fatty Acids (C8, C10, and C12) are saturated fatty acids that play various roles in biological systems.

  • Caprylic Acid (C8) is known for its rapid absorption and conversion into ketones, making it a potent ketogenic agent.

  • Capric Acid (C10) also contributes to ketogenesis, although to a lesser extent than C8, and provides a more sustained energy release.

  • Lauric Acid (C12) is recognized for its strong antimicrobial properties, particularly against Gram-positive bacteria.

Section 2: Comparative Efficacy Data

The efficacy of these molecules is best understood in the context of their specific applications. The following tables summarize quantitative data on their respective primary functions.

Table 1: Efficacy of this compound in Gene Delivery
CompoundApplicationExperimental ModelKey Efficacy MetricResult
This compound LNPCRISPR/Cas9-mediated gene knockoutIn vivo (murine model)Reduction in serum PCSK9 protein levels~90% reduction
Table 2: Comparative Ketogenic Efficacy of C8, C10, and C12
Fatty AcidPrimary Metabolic FunctionKey Efficacy MetricRelative Potency
C8 (Caprylic Acid) Rapid Ketone ProductionPlasma Ketone ResponseHighest
C10 (Capric Acid) Sustained Energy/Ketone ProductionPlasma Ketone Response~3x less ketogenic than C8
C12 (Lauric Acid) Minimal Ketogenic EffectPlasma Ketone Response~6x less ketogenic than C8
Table 3: Comparative Antimicrobial Efficacy of C8, C10, and C12 (Minimum Inhibitory Concentration - MIC)
Fatty AcidTarget OrganismMIC (µg/mL)
C8 (Caprylic Acid) Streptococcus gordoniiEffective killing
Candida albicansEffective
C10 (Capric Acid) Streptococcus gordoniiBroadly inhibitory
Streptococcus sanguinisBroadly inhibitory
C12 (Lauric Acid) Staphylococcus aureus>400
Streptococcus gordoniiBroadly inhibitory
Gram-positive bacteriaGenerally the most potent saturated fatty acid

Note: MIC values can vary significantly depending on the specific strain, testing conditions, and pH.

Section 3: Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound LNPs for Gene Knockout

This is a generalized protocol based on standard practices for in vivo LNP studies.

  • LNP Formulation : this compound is formulated with other lipids (e.g., cholesterol, DSPC, and a PEG-lipid) and the nucleic acid cargo (Cas9 mRNA and sgRNA targeting a specific gene, such as Pcsk9) using a microfluidic mixing method to form LNPs.

  • Animal Model : C57BL/6 mice are typically used.

  • Administration : A single intravenous (IV) injection of the LNP formulation is administered to the mice at a specified dosage.

  • Sample Collection : Blood samples are collected at various time points post-injection (e.g., 48 or 72 hours).

  • Efficacy Assessment : The target protein levels (e.g., PCSK9) in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA). The reduction in protein levels in the treated group is compared to a control group (e.g., receiving a saline injection or LNPs with a non-targeting sgRNA).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Fatty Acids

This protocol is based on the broth microdilution method.

  • Preparation of Fatty Acid Solutions : The fatty acids are dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation : The target bacterial strain is cultured to a specific optical density, and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Inoculation : A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted fatty acids.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.

Protocol 3: Assessment of Ketogenic Effect of Fatty Acids

This protocol describes a human metabolic study.

  • Subject Recruitment : Healthy human volunteers are recruited for the study.

  • Intervention : Subjects consume a standardized dose of the fatty acid (e.g., C8, C10, or C12) or a control oil.

  • Blood Sampling : Blood samples are collected at baseline and at regular intervals after consumption of the test substance.

  • Ketone Body Analysis : Plasma or serum is analyzed for the concentration of ketone bodies (e.g., β-hydroxybutyrate and acetoacetate) using established analytical methods such as enzymatic assays or mass spectrometry.

  • Data Analysis : The area under the curve (AUC) for plasma ketone concentrations is calculated to determine the ketogenic response to each fatty acid.

Section 4: Visualizations

Signaling and Functional Pathways

Bcp_NC2_C12_LNP_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) LNP This compound LNP (with mRNA/sgRNA cargo) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by this compound) Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Cas9 Cas9 Protein Ribosome->Cas9 gRNA_Cas9 gRNA-Cas9 Complex Cas9->gRNA_Cas9 sgRNA binding Nucleus Nucleus DNA Genomic DNA gRNA_Cas9->Nucleus Nuclear Import gRNA_Cas9->DNA Target Recognition Gene_Edit Gene Editing (e.g., PCSK9 knockout) DNA->Gene_Edit Cleavage & Repair

Caption: Workflow for this compound LNP-mediated gene editing.

MCFA_Metabolic_Pathway MCFAs Medium-Chain Fatty Acids (C8, C10, C12) Portal_Vein Portal Vein to Liver MCFAs->Portal_Vein Mitochondria Hepatocyte Mitochondria Portal_Vein->Mitochondria Carnitine-independent (especially C8) Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Ketogenesis->Ketone_Bodies Bloodstream Release into Bloodstream Ketone_Bodies->Bloodstream Antimicrobial_Action_Workflow MCFA Medium-Chain Fatty Acid (e.g., Lauric Acid - C12) Bacterial_Membrane Bacterial Cell Membrane MCFA->Bacterial_Membrane Integration Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Navigating the Uncharted Territory of Bcp-NC2-C12 Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the antiviral potential of Bcp-NC2-C12, the current landscape of publicly available research presents a significant challenge. Initial searches for antiviral studies specifically focused on a compound designated "this compound" have not yielded direct results. The scientific literature to date does not appear to contain studies detailing its antiviral activity, mechanism of action, or experimental protocols, making a direct assessment of its reproducibility currently unfeasible.

This lack of specific data on "this compound" necessitates a broader approach for researchers interested in this area. It is possible that "this compound" is a novel or less-publicized compound, or it may be referred to by a different nomenclature in existing literature.

In the broader context of antiviral research, studies on related compounds or mechanisms may offer valuable insights. For instance, research on calpain inhibitors, such as calpain inhibitor II and calpain inhibitor XII, has demonstrated broad-spectrum antiviral activity against various coronaviruses.[1] These compounds have been shown to target the viral main protease (Mpro) and host cathepsin L, crucial for viral replication.[1]

Another area of antiviral research has explored the use of immunotoxins, such as the B43 (anti-CD19)-pokeweed antiviral protein (B43-PAP), which has been investigated for its antileukemic activity.[2] While the primary application is in oncology, the "pokeweed antiviral protein" component highlights a class of proteins with known antiviral properties.[2]

Given the absence of direct studies on "this compound," a comparative guide on its reproducibility cannot be constructed at this time. Researchers are encouraged to first establish and publish primary data on the antiviral effects of this specific compound. Future reproducibility and comparative studies would then be contingent on the availability of this foundational research.

For those initiating studies on novel antiviral agents, a general experimental workflow is crucial for ensuring robust and reproducible data. The following diagram outlines a typical workflow for in vitro antiviral screening.

Antiviral_Screening_Workflow A Prepare Cell Culture (e.g., Vero E6) C Cell Seeding in 96-well plates A->C B Compound Preparation (Serial Dilutions of this compound) D Compound Treatment B->D C->D E Virus Infection (e.g., SARS-CoV-2) D->E F Incubation (e.g., 48-72 hours) E->F G Assess Cytopathic Effect (CPE) or Viral RNA Quantification (qRT-PCR) F->G H Determine IC50/EC50 Values G->H J Calculate Selectivity Index (SI = CC50/IC50) H->J I Assess Cytotoxicity (CC50) I->J

A generalized workflow for in vitro antiviral compound screening.

This standardized workflow provides a framework for the initial characterization of a novel compound's antiviral activity and is a critical first step before reproducibility and comparative studies can be undertaken. The scientific community awaits the publication of primary research on this compound to enable further investigation and independent verification.

References

Benchmarking Antiviral Feed Additives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance and experimental validation of commercial antiviral feed additives, providing researchers, scientists, and drug development professionals with a framework for evaluation.

Initial investigations into the compound "Bcp-NC2-C12" have revealed its identity not as an antiviral feed additive, but as a novel ionizable cationic lipid.[1][2][3][4] This lipid is a component of lipid nanoparticles (LNPs) designed for in vivo mRNA delivery and CRISPR/Cas9 gene editing applications.[1][2][3][5] Research highlights its efficacy in mediating gene knockout in murine models, with a focus on hepatic and splenic tissues.[1][2] Given that this compound's application is in the realm of gene therapy and not animal feed, a direct performance comparison with antiviral feed additives is not feasible.[1][2][3]

This guide will, therefore, focus on a critical evaluation of established and emerging commercial antiviral feed additives, providing a framework and data for benchmarking their efficacy. The primary categories of additives discussed include Medium-Chain Fatty Acids (MCFAs), Organic Acid Blends, and Plant-Based Compounds. These have been selected based on their prevalence in the market and the availability of scientific data on their antiviral properties against key swine pathogens such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), Porcine Epidemic Diarrhea Virus (PEDV), Senecavirus A (SVA), and African Swine Fever Virus (ASFV).

Comparative Performance of Antiviral Feed Additives

The following tables summarize the quantitative data on the antiviral efficacy of representative feed additives.

Table 1: In Vitro Antiviral Efficacy of Various Feed Additives against African Swine Fever Virus (ASFV)

Feed Additive CategoryProduct/CompoundVirus StrainCell LineConcentrationVirus Titer Reduction (log10 HAD50/mL)Time PointCitation
Organic Acid BlendOABASFVPorcine Alveolar Macrophages0.3%1.19Day 3[6][7]
Plant-BasedPhyto.A04ASFVPorcine Alveolar Macrophages1%>3.53 (undetectable)Day 3[6][7]
Plant-BasedPhyto.BASFVPorcine Alveolar Macrophages0.05%>4.48 (undetectable)Day 3[6][7]
Organic Acid BlendACTIVATE® DAASFVNot Specified5 kg/ton 3Day 3[8]
MCFA & FormaldehydeSal CURB®ASFV Georgia 2007Porcine Alveolar Macrophages0.33%Not specified (infectious virus negative)Day 30[9]
MCFAMCFA Blend (C6, C8, C10)ASFV Georgia 2007Porcine Alveolar Macrophages1%Not specified (infectious virus negative)Day 30[9]

Table 2: In-Feed Efficacy of Commercial Antiviral Feed Additives against Various Swine Viruses

Product NameAdditive TypeTarget VirusesInclusion RateEfficacyCitation
DaaFITSMCFA Blend (dry)PRRSV, PEDV, SVA0.35% - 0.5%Protected almost all animals from infection and reduced clinical signs.[10][11]
NuScienceMCFA Blend (liquid)PRRSV, PEDV, SVA0.5%Protected almost all animals from infection and reduced clinical signs.[10][11]
SalCURB K2Organic Acid BlendPRRSV, PEDV, SVA0.275%Protected almost all animals from infection and reduced clinical signs.[10][11]
FINIOAcids and AldehydesPRRSV, PEDV, SVA0.2%Protected almost all animals from infection and reduced clinical signs.[10][11]
GuardianLactic Acid-BasedFMDV0.44%Reduced FMDV infectivity in feed.[9]
Activate DAOrganic Acid BlendPRRSV, PEDV, SVA0.5%No clinical disease and low mortality.[9]
CaptiSURE™Not SpecifiedPRRSV, PEDV, SVA0.5% - 1.0%No clinical signs and minimal PCR positive samples.[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

In Vitro Antiviral Assay Protocol

This protocol outlines a general procedure for assessing the virucidal activity of a feed additive in a cell culture system.

  • Virus Propagation and Titration:

    • The target virus (e.g., ASFV, PRRSV) is propagated in a suitable cell line (e.g., porcine alveolar macrophages for ASFV, MARC-145 cells for PRRSV).

    • The virus titer is determined using methods such as the 50% tissue culture infectious dose (TCID50) assay or plaque assay to establish a baseline concentration.

  • Treatment Preparation:

    • The feed additive is diluted to various concentrations in a cell culture medium.

  • Virucidal Assay:

    • A known titer of the virus is incubated with the different concentrations of the feed additive for a specified period (e.g., 1, 3, 7 days) at a controlled temperature.

    • A control group with the virus in the medium without the additive is included.

  • Infectivity Assessment:

    • After incubation, the mixture is serially diluted and inoculated onto fresh susceptible cell monolayers.

    • The cells are observed for cytopathic effects (CPE) or hemadsorption (for ASFV).

    • The virus titer in the treated groups is calculated and compared to the control group to determine the log reduction.

  • Molecular Quantification (Optional):

    • Real-time PCR (qPCR) can be used to quantify the viral genomic DNA or RNA in the samples. This can indicate the effect of the additive on the viral nucleic acid but does not always correlate with infectivity.

In-Feed Challenge Study Protocol

This protocol describes a typical in-vivo study to evaluate the efficacy of a feed additive in preventing virus transmission through contaminated feed.

  • Animal Acclimation:

    • Healthy, virus-free pigs of a specific age are acclimated to the research facility for a set period.

  • Dietary Groups:

    • Pigs are randomly assigned to different dietary groups:

      • Positive Control: Non-medicated feed contaminated with the target virus.

      • Treatment Group(s): Feed supplemented with the test additive at specified inclusion rates and contaminated with the target virus.

      • Negative Control: Non-medicated, non-contaminated feed.

  • Feed Contamination and Treatment:

    • A known quantity of the target virus is added to the feed for the positive control and treatment groups.

    • The feed additive is incorporated into the diet of the treatment group(s).

  • Feeding and Observation:

    • Pigs are provided their respective diets for the duration of the study.

    • Animals are monitored daily for clinical signs of disease (e.g., fever, anorexia, diarrhea).

  • Sample Collection and Analysis:

    • Blood, oral fluids, and fecal swabs are collected at regular intervals (e.g., day 0, 6, 15).

    • Samples are analyzed for the presence of the virus using PCR and for antibodies using ELISA.

  • Data Analysis:

    • The incidence of infection, clinical scores, mortality rates, and viral shedding are compared between the different groups to determine the efficacy of the feed additive.

Visualizing Mechanisms and Workflows

Signaling Pathway of MCFA Antiviral Action

Medium-chain fatty acids primarily exert their antiviral effects on enveloped viruses through direct interaction with the viral envelope.

MCFA_Antiviral_Mechanism cluster_virus Enveloped Virus cluster_mcfa MCFA Action Virus Virus Particle Envelope Lipid Envelope Virus->Envelope contains Glycoproteins Surface Glycoproteins Envelope->Glycoproteins embeds Disruption Envelope Disruption Envelope->Disruption targets MCFA Medium-Chain Fatty Acid MCFA->Disruption causes Inactivation Viral Inactivation Disruption->Inactivation leads to

Caption: Mechanism of MCFA antiviral activity against enveloped viruses.

Experimental Workflow for In-Feed Antiviral Efficacy Trial

The following diagram illustrates the key steps in an in-feed challenge study to evaluate the effectiveness of an antiviral feed additive.

In_Feed_Trial_Workflow start Start: Healthy Pigs acclimation Acclimation Period start->acclimation randomization Randomization to Groups acclimation->randomization control_group Positive Control Group (Contaminated Feed) randomization->control_group treatment_group Treatment Group (Additive + Contaminated Feed) randomization->treatment_group negative_group Negative Control Group (Clean Feed) randomization->negative_group feeding Experimental Feeding Period control_group->feeding treatment_group->feeding negative_group->feeding monitoring Daily Clinical Monitoring feeding->monitoring sampling Sample Collection (Blood, Swabs) monitoring->sampling analysis Lab Analysis (PCR, ELISA) sampling->analysis end End: Data Analysis & Efficacy Determination analysis->end

Caption: Workflow of an in-feed antiviral efficacy trial.

Logical Relationship of Antiviral Feed Additive Classes

This diagram shows the classification of the discussed antiviral feed additives.

Additive_Classes center_node Antiviral Feed Additives mcfa Medium-Chain Fatty Acids (e.g., DaaFITS, NuScience) center_node->mcfa organic_acids Organic Acid Blends (e.g., SalCURB K2, ACTIVATE® DA) center_node->organic_acids plant_based Plant-Based Compounds (e.g., Phyto.A04, Phyto.B) center_node->plant_based other Other (e.g., Aldehydes - FINIO) center_node->other

Caption: Classification of common antiviral feed additives.

References

Unveiling the Synergistic Potential of Bcp-NC2-C12: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation and comparative analysis of the synergistic effects of the novel compound Bcp-NC2-C12. Due to the current lack of publicly available data on this compound, this document serves as a template. Researchers can adapt this structure to organize and present their internal experimental data, facilitating objective comparison with alternative therapeutic agents. The methodologies and visualization tools provided herein are based on established practices in preclinical pharmacology and combination therapy research.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of this compound in combination with a hypothetical Agent X was evaluated across various cancer cell lines. The data presented below illustrates how to tabulate key metrics such as the Combination Index (CI), Dose Reduction Index (DRI), and overall cell viability.

Table 1: In Vitro Synergistic Activity of this compound and Agent X in Human Cancer Cell Lines

Cell LineThis compound IC50 (µM)Agent X IC50 (µM)Combination (this compound + Agent X) IC50 (µM)Combination Index (CI)¹This compound DRI²Agent X DRI²
MCF-7 (Breast)15255 + 80.65 (Synergy)3.03.1
A549 (Lung)20308 + 100.73 (Synergy)2.53.0
HCT116 (Colon)12184 + 60.67 (Synergy)3.03.0
Panc-1 (Pancreatic)254015 + 200.95 (Additive)1.72.0

¹CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. ²Dose Reduction Index (DRI) indicates the fold-dose reduction of each drug in a synergistic combination to achieve a given effect level.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are representative protocols for key experiments used to assess synergy.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and a combination agent, and to quantify their synergistic interaction.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, Panc-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation: this compound and the combination agent are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with this compound alone, the combination agent alone, or the combination of both at various concentration ratios. A vehicle control (DMSO) is also included.

  • Viability Assay: After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each agent and their combination are calculated. The Combination Index (CI) and Dose Reduction Index (DRI) are determined using CompuSyn software, based on the Chou-Talalay method.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the molecular mechanism underlying the synergistic effect by examining changes in key signaling proteins.

Methodology:

  • Protein Extraction: Cells are treated with this compound, the combination agent, or their combination for 48 hours. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-ERK, cleaved Caspase-3) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs can significantly enhance the understanding of complex biological processes and research methodologies.

cluster_pathway Hypothetical Signaling Pathway of this compound Synergy Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Apoptosis Apoptosis mTOR->Apoptosis This compound This compound This compound->AKT Agent X Agent X Agent X->mTOR cluster_workflow Experimental Workflow for Synergy Validation A Cell Line Selection & Culture B Single Agent & Combination Treatment (96-well plates) A->B C MTT Assay (72h) B->C D IC50 & CI Calculation (CompuSyn) C->D E Western Blot for Mechanism D->E If Synergistic F In Vivo Xenograft Model D->F If Synergistic G Statistical Analysis & Reporting E->G F->G

Independent Verification of β-Caryophyllene's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not yield specific information for a compound named "Bcp-NC2-C12." The content hereafter is based on the strong assumption that the query refers to β-caryophyllene (BCP), a well-researched natural bicyclic sesquiterpene.

This guide provides an objective comparison of β-caryophyllene's (BCP) performance with other alternatives, supported by experimental data from independent research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Overview of β-Caryophyllene's Verified Mechanisms of Action

β-caryophyllene is a natural compound found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] It is recognized as a selective agonist for the Cannabinoid Receptor 2 (CB2), which is primarily expressed in immune cells.[2][3][4][5] This interaction is key to many of its therapeutic effects and distinguishes it from psychoactive cannabinoids that target the CB1 receptor.[4][6] Independent studies have verified several mechanisms through which BCP exerts its anticancer and anti-inflammatory effects:

  • Activation of CB2 Receptor: BCP is a functional CB2 agonist, and its binding to this receptor is a well-established mechanism for its anti-inflammatory and analgesic properties.[3][4][7] This activation can suppress the production of pro-inflammatory cytokines.[8]

  • Modulation of Key Signaling Pathways:

    • MAPK Pathway: BCP and its oxide (BCPO) have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to apoptosis in cancer cells.[6][9][10] It can also inhibit this pathway in the context of inflammation.[11]

    • PI3K/AKT/mTOR Pathway: BCPO has been found to inhibit the PI3K/AKT/mTOR/S6K1 signaling cascade, a critical pathway for cell survival, proliferation, and angiogenesis in tumors.[9][12]

    • STAT3 Pathway: BCP has been reported to inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often implicated in tumor progression.[8][13]

  • Induction of Apoptosis and Cell Cycle Arrest: BCP and BCPO can induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins like Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2.[8][14][15] It can also cause cell cycle arrest, preventing cancer cell proliferation.[8][13]

  • Chemosensitization: BCP can enhance the efficacy of conventional chemotherapeutic drugs like paclitaxel (B517696) and cisplatin (B142131) by increasing their intracellular accumulation.[6][8][16]

Comparative Performance Data

The following tables summarize quantitative data from various studies to allow for an objective comparison of BCP's performance.

Table 1: Comparative Cytotoxicity of β-Caryophyllene and Other Terpenes in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)Reference
β-Caryophyllene HCT 116Colon Cancer1927.9[17]
PANC-1Pancreatic Cancer2719.6[17]
HT29Colon Cancer638.0[17]
ME-180Cervical Cancer19.4 - 58.2 µg/mLNot Reported[16]
MCF-7Breast Cancer19.4 - 58.2 µg/mLNot Reported[16]
Limonene A549Lung Cancer47 - 57.34 µg/mLNot Reported[16]
HepG2Liver Cancer47 - 57.34 µg/mLNot Reported[16]
CaCoColon Cancer47 - 57.34 µg/mLNot Reported[16]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency. Selectivity Index (SI): A ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Effect of β-Caryophyllene on Hepatocellular Carcinoma (HCC) Cell Migration

Cell LineBCP Concentration (µM)Inhibition of Cell Migration (%)Reference
HepG2 15049.01[2]
30075.58[2]
SMMC-7721 15018.06[2]
30052.19[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to verify the mechanism of action of β-caryophyllene.

This protocol is used to assess the effect of BCP on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-468) in a 96-well microplate at a density of approximately 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

  • Treatment: Treat the cells with varying concentrations of β-caryophyllene (e.g., 1, 5, 10, 15, 20, 25, 50 µg/mL) for 24 hours.[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]

  • MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-5 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of BCP.

This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways like MAPK.

  • Sample Preparation: Culture cells (e.g., bone marrow-derived macrophages) and pre-treat with BCP (e.g., 5, 10, 20 µM) for 30 minutes, followed by stimulation with an agent like lipopolysaccharide (LPS) for 1 hour.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.[19] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., P-ERK, P-JNK, P-p38 MAPK, and their total forms) overnight at 4°C.[10][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a CCD camera-based imager.[19]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.

This protocol is used to quantify the extent of apoptosis induced by BCP.

  • Cell Treatment: Treat cancer cells (e.g., A549) with the desired concentration of BCP for a specified time (e.g., 24 hours) to induce apoptosis.[14]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[21]

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI).[21] Incubate for 15-20 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

BCP_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor TAK1 TAK1 CB2->TAK1 Modulates BCP β-Caryophyllene BCP->CB2 Binds & Activates MKP1 MKP1 BCP->MKP1 Enhances Expression MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates MKP1->MAPK Dephosphorylates (Inhibits) GeneExpression Gene Expression (Apoptosis, Inflammation) TranscriptionFactors->GeneExpression

Caption: BCP's modulation of the MAPK signaling pathway.

BCP_Workflow cluster_assays 3. Parallel Assays start Hypothesis: BCP induces apoptosis in cancer cells via MAPK pathway cell_culture 1. Cell Culture (e.g., A549 Lung Cancer) start->cell_culture treatment 2. Treatment - Vehicle Control - BCP (various conc.) cell_culture->treatment mtt_assay A. MTT Assay (Cell Viability) treatment->mtt_assay annexin_v B. Annexin V Assay (Apoptosis) treatment->annexin_v western_blot C. Western Blot (Protein Expression) treatment->western_blot data_analysis 4. Data Analysis - IC50 Calculation - Apoptosis Quantification - Protein Level Changes mtt_assay->data_analysis annexin_v->data_analysis western_blot->data_analysis conclusion Conclusion: Confirm or reject hypothesis data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "Bcp-NC2-C12" does not correspond to a recognized chemical in standard safety databases. The proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Attempting to dispose of a substance without a confirmed identity can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound". The primary and most critical step is the accurate identification of the substance to locate its Safety Data Sheet (SDS).

Step 1: Chemical Identification and Locating the Safety Data Sheet (SDS)

Before any disposal procedures can be initiated, the identity of the substance must be determined. The Safety Data Sheet is the primary source of information regarding handling, storage, and disposal.

Actionable Steps:

  • Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound". This identifier may be an internal shorthand or lot number linked to a specific chemical name or formula.

  • Container Examination: Carefully inspect the original container for any additional labels, manufacturer information, chemical structures, or CAS numbers.

  • Consult with Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally procured or synthesized the substance. They may have crucial information regarding its identity.[1]

  • Contact the Manufacturer: If the manufacturer is identifiable, they are the most reliable source for an SDS. Many manufacturers provide SDS on their websites.[2]

If the chemical's identity cannot be determined through these steps, it must be treated as an unknown.

Step 2: Managing and Disposing of Unknown Chemicals

Disposing of unknown chemicals is a significant safety and compliance challenge, as federal, state, and local regulations prohibit the transportation, storage, or disposal of unidentified waste.[1]

Actionable Steps:

  • Do Not Guess: Never assume the identity of an unknown chemical.

  • Isolate and Label: Securely store the container in a designated, low-traffic area. Affix a label that clearly reads "Unknown Chemical - Do Not Touch" to alert others.[3]

  • Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for managing unknown waste.[4] They have established protocols and can coordinate with approved hazardous waste contractors for the identification and subsequent disposal of the material.[3] Be aware that the cost of analysis and disposal for unknown chemicals is typically charged to the generating department or research group.[1][3]

Information to Extract from a Safety Data Sheet (SDS) for Disposal

Once the chemical is identified and the SDS is obtained, key information should be extracted to formulate a safe disposal plan. Section 13 of the SDS specifically addresses disposal considerations.

Data PointDescriptionSDS Section Reference
Disposal Considerations Provides specific instructions for proper disposal methods and advises on compliance with federal, state, and local regulations.Section 13
Hazard Identification Details the physical and health hazards (e.g., flammable, corrosive, toxic) which dictate handling and segregation procedures.Section 2
Handling and Storage Specifies requirements for compatible storage containers and conditions to avoid hazardous reactions.Section 7
Personal Protective Equipment (PPE) Lists the necessary PPE (e.g., gloves, goggles, lab coat) required for safe handling during disposal.Section 8
Physical and Chemical Properties Includes properties like pH and flash point, which are critical for determining hazard classification (e.g., corrosive, ignitable).Section 9
Stability and Reactivity Lists incompatible materials to avoid mixing the waste with, preventing dangerous reactions.Section 10
General Protocol for Chemical Waste Disposal

The following is a generalized protocol for handling chemical waste once the substance has been identified.

  • Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a validated procedure. Incompatible chemicals can react violently.[5]

  • Container Selection: Use a waste container that is chemically compatible with the substance. The container must be in good condition and have a secure, leak-proof lid.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").[6]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be located in or near the laboratory and under the control of laboratory personnel.[7]

Experimental Workflow for Unidentified Chemical Disposal

The logical process for handling a chemical with an unknown identity for disposal is outlined in the diagram below. This workflow prioritizes safety and regulatory compliance by emphasizing identification as the foundational step before any disposal action is taken.

G Workflow for Disposal of Unidentified Chemicals cluster_id Step 1: Identification cluster_mgmt Step 2: Management & Disposal start Start: Unidentified Chemical 'this compound' check_docs Check Internal Records: Lab Notebooks, Inventory start->check_docs ask_colleagues Consult Colleagues: PI, Lab Manager check_docs->ask_colleagues Not Found find_sds Obtain Safety Data Sheet (SDS) check_docs->find_sds Chemical Identified ask_colleagues->find_sds Chemical Identified treat_as_unknown Treat as UNKNOWN Chemical Waste ask_colleagues->treat_as_unknown Still Unidentified follow_sds Follow Disposal Protocol in SDS Section 13 find_sds->follow_sds contact_ehs Contact Environmental Health & Safety (EHS) treat_as_unknown->contact_ehs ehs_disposal EHS Manages Identification & Disposal contact_ehs->ehs_disposal dispose End: Proper Disposal follow_sds->dispose ehs_disposal->dispose

Caption: Decision-making workflow for the safe disposal of an unidentified laboratory chemical.

References

Personal protective equipment for handling Bcp-NC2-C12

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for BCP

For researchers, scientists, and drug development professionals handling BCP, a comprehensive understanding of safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling in the laboratory.

Personal Protective Equipment (PPE) and Safety Measures

When working with BCP, which is classified as a skin and eye irritant, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]Protects against dust formation, mist, gas, or vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical impermeable gloves.[1]Prevents skin contact, as the substance is a skin irritant. Gloves must be inspected prior to use, and hands should be washed and dried after handling.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection Wear a self-contained breathing apparatus if necessary.[1]To be used in situations with inadequate ventilation or the potential for dust and aerosol formation to avoid respiratory irritation.[2]
Hazard Identification and First Aid

BCP is categorized as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2]

First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational and Disposal Plans

A systematic approach to handling and disposing of BCP is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling BCP

The following diagram outlines the procedural steps for the safe handling of BCP, from preparation to disposal.

BCP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Weigh BCP Carefully to Avoid Dust Formation prep_materials->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect BCP Waste in Designated, Labeled Container cleanup_wash->disp_collect disp_dispose Arrange for Chemical Waste Disposal (Follow Institutional Guidelines) disp_collect->disp_dispose

Caption: Workflow for safe handling of BCP.

Disposal Plan

Proper disposal of BCP and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect all BCP waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.

  • Avoid Drains : Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]

  • Arrangement for Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[1]

  • Spill Management : In the event of a spill, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Collect the spilled material and arrange for disposal.[1] Ensure the area is well-ventilated.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.